5-Fluoropyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNBZJKZJGKXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570058 | |
| Record name | 5-Fluoropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1683-85-8 | |
| Record name | 5-Fluoropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-Fluoropyrimidin-2-amine (5-Fluorocytosine)
This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a crucial intermediate and active pharmaceutical ingredient. The information presented is intended for an audience with a strong background in synthetic organic chemistry.
Introduction
This compound, also widely known as 5-Fluorocytosine (5-FC), is an antifungal medication and a key intermediate in the synthesis of various pharmaceuticals, including the anti-HIV drug emtricitabine.[1] Its synthesis is a subject of significant interest in medicinal and process chemistry. This document outlines several established and novel synthetic routes, complete with detailed experimental protocols and comparative data to aid in methodology selection and optimization.
Core Synthesis Pathways
The synthesis of this compound can be approached from various starting materials, each with its own set of advantages and challenges. The most common strategies involve the construction of the fluorinated pyrimidine ring followed by amination, or the introduction of the fluorine atom onto a pre-existing pyrimidine scaffold.
Pathway 1: From 5-Fluorouracil
A prevalent and well-documented method for synthesizing 5-Fluorocytosine begins with the readily available 5-Fluorouracil. This pathway typically involves a two-step process of chlorination followed by amination.
A variation of this approach starts with 2-methoxy-5-fluorouracil, which undergoes chlorination and subsequent amination and hydrolysis to yield the final product.[2]
Logical Flow of Synthesis from 5-Fluorouracil
Caption: General synthesis route starting from 5-Fluorouracil.
Pathway 2: From 2,5-difluoro-4-chloropyrimidine
An alternative route utilizes 2,5-difluoro-4-chloropyrimidine as the starting material. This method involves a hydrolysis step followed by amination.
Experimental Workflow for Synthesis from 2,5-difluoro-4-chloropyrimidine
Caption: Step-by-step workflow for the synthesis from 2,5-difluoro-4-chloropyrimidine.
Pathway 3: From Chloroacetamide (via Fluoroacetonitrile)
A more recent and cost-effective approach starts from simple precursors like chloroacetamide. This multi-step synthesis proceeds through the key intermediate fluoroacetonitrile and has been reported to achieve an overall yield of up to 46% without the need for chromatographic purification.[1]
Signaling Pathway for Fluoroacetonitrile-based Synthesis
Caption: Synthesis of 5-Fluorocytosine starting from Chloroacetamide.
Quantitative Data Summary
| Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Purity (%) | Reference |
| 5-Fluorouracil | POCl₃, NH₃, HCl | 3 | Not specified | Not specified | [3] |
| 2-Methoxy-5-fluorouracil | POCl₃, NH₃, HCl | 3 | Not specified | Not specified | [2] |
| 2,5-difluoro-4-chloropyrimidine | HCl, NH₃ | 2 | 98.1 | Not specified | [3] |
| Chloroacetamide | KF, Cyanuric chloride, Ethyl formate | 5 | up to 46 | No chromatography needed | [1] |
| Potassium (Z)-2-cyano-2-fluoroethenolate | Amidine hydrochlorides | 1 | Excellent (substrate dependent) | Not specified | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis from 5-Fluorouracil
Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine
-
To a stirred solution of 5-fluorouracil in dimethylaniline, slowly add phosphorous oxychloride.
-
Heat the reaction mixture and monitor the progress by TLC.
-
Upon completion, quench the reaction mixture with ice-water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,4-dichloro-5-fluoropyrimidine.
Step 2: Synthesis of 4-amino-2-chloro-5-fluoropyrimidine
-
Dissolve 2,4-dichloro-5-fluoropyrimidine in a suitable solvent and bubble ammonia gas through the solution at a controlled temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the residue to obtain 4-amino-2-chloro-5-fluoropyrimidine.[3]
Step 3: Synthesis of 5-Fluorocytosine
-
Reflux 4-amino-2-chloro-5-fluoropyrimidine in a solution of hydrochloric acid.[3]
-
After the reaction is complete, cool the mixture and neutralize with an aqueous ammonia solution.
-
The product, 5-Fluorocytosine, will precipitate out of the solution.
-
Filter the solid, wash with water, and dry to obtain the final product.
Protocol 2: Synthesis from 2,5-difluoro-4-chloropyrimidine[3]
-
Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours.
-
After cooling, neutralize the mixture with 33% strength aqueous ammonia solution.
-
Dilute the mixture with 100 ml of ethanol and add a further 20 ml of aqueous 33% strength ammonia solution.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Take up the residue in 60 ml of water.
-
Filter the resulting solid, wash with water, and dry to yield 11.5 g of 5-Fluorocytosine (98.1% of theory) with a melting point of 294° to 296° C.[3]
Protocol 3: Synthesis from Chloroacetamide[1]
Step 1 & 2: Telescoped Synthesis of Fluoroacetonitrile (8)
-
Introduce fluoride to chloroacetamide (7) using potassium fluoride in p-xylene.
-
Add dimethylformamide followed by cyanuric chloride at room temperature.
-
Carefully distill the reaction mixture to furnish fluoroacetonitrile (8) in 70% yield over two steps.[1]
Step 3: Synthesis of (Z)-2-cyano-2-fluoroethen-1-olate
-
Perform a Claisen-type condensation of fluoroacetonitrile with ethyl formate.
Step 4 & 5: Telescoped 5-FC synthesis
-
The subsequent steps involve reaction with a guanidinium salt followed by diazotization at 40°C to yield 5-Fluorocytosine in 80% yield for the final step.[1] This route is notable for avoiding chromatographic purification steps.[1]
Conclusion
The synthesis of this compound can be achieved through several viable pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the importance of process efficiency and atom economy. The traditional method starting from 5-Fluorouracil is well-established, while newer methods, such as the one starting from chloroacetamide, offer advantages in terms of cost and purification. The provided data and protocols serve as a valuable resource for researchers and professionals in the field to make informed decisions for their synthetic endeavors.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoropyrimidin-2-amine (CAS No: 1683-85-8), a key building block in medicinal chemistry. The information presented herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's characteristics, along with detailed experimental protocols for their determination.
Core Physicochemical Properties
This compound, with the molecular formula C₄H₄FN₃, is a fluorinated pyrimidine derivative that has garnered significant interest in the synthesis of biologically active compounds. Its structural features, particularly the presence of a fluorine atom and an amino group on the pyrimidine ring, impart unique electronic properties that can influence its biological activity and pharmacokinetic profile.
Quantitative Physicochemical Data
A summary of the available quantitative physicochemical data for this compound is presented in the table below. It is important to note that while some experimental values are available, others are predicted based on computational models due to the limited published experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₄H₄FN₃ | PubChem[1] |
| Molecular Weight | 113.09 g/mol | PubChem[1] |
| Melting Point | 196 to 198 °C | Fluorochem SDS[2] |
| Boiling Point | Predicted: 324.9 ± 34.0 °C | ChemicalBook (for isomer 5-Amino-2-fluoropyrimidine) |
| Water Solubility | Data not available | N/A |
| pKa (acidic) | Predicted: 0.61 ± 0.10 | ChemicalBook (for isomer 5-Amino-2-fluoropyrimidine) |
| logP | Data not available | N/A |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of small molecules like this compound. These protocols are based on established laboratory practices and can be adapted for specific experimental setups.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. For pure substances, this range is typically narrow.[3]
Determination of Solubility
Aqueous solubility is a crucial parameter influencing the bioavailability of a drug candidate.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Determination of pKa
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point. For compounds with low aqueous solubility, UV-spectrophotometric or NMR-based methods can be employed.[6][7]
Determination of logP (Octanol-Water Partition Coefficient)
The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then the layers are allowed to separate completely.[8]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]
Potential Signaling Pathway Involvement
While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a scaffold in the synthesis of various bioactive molecules provides insights into its potential biological targets and pathways.
Role in Cancer Therapeutics Development
Derivatives of this compound have been investigated as potential anticancer agents.[10][11] For instance, aminopyrimidine cores are central to the development of Polo-like kinase 4 (PLK4) inhibitors.[12] PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Inhibition of PLK4 can lead to mitotic catastrophe and cell death in cancer cells.
Involvement in Neurological Signaling
This compound is a precursor in the synthesis of compounds like BMY-14802, which acts as a 5-HT1A receptor agonist and a sigma receptor antagonist.[13] The 5-HT1A receptor is a subtype of the serotonin receptor and is implicated in the modulation of mood, anxiety, and other neurological processes. Agonism at this receptor is a common mechanism for anxiolytic and antidepressant drugs.
Synthesis and Analysis Workflow
The synthesis of this compound and its derivatives often involves multi-step chemical reactions, followed by rigorous purification and analytical characterization to ensure identity and purity.
References
- 1. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. agilent.com [agilent.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BMY-14802 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-Fluoropyrimidin-2-amine: Chemical Structure, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoropyrimidin-2-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of naturally occurring pyrimidines, it holds potential as an antimetabolite and a building block for more complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, analytical characterization, plausible synthetic routes, and its role within the broader context of fluoropyrimidine pharmacology. The information is presented to support researchers and scientists in their efforts to explore the therapeutic potential of this and related compounds.
Chemical Structure and Identification
This compound is a heterocyclic aromatic compound with a pyrimidine core. The structure is characterized by a fluorine atom at the 5-position and an amine group at the 2-position.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2-Amino-5-fluoropyrimidine, 5-Fluoro-2-pyrimidinamine[1] |
| CAS Number | 1683-85-8[1] |
| Molecular Formula | C₄H₄FN₃[1] |
| Molecular Weight | 113.09 g/mol [1] |
| SMILES | C1=C(C=NC(=N1)N)F[1] |
| InChI | InChI=1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)[1] |
| InChIKey | FUNBZJKZJGKXQB-UHFFFAOYSA-N[1] |
Synthesis of this compound
Proposed Synthetic Pathway: From 2-Aminopyrimidine
A logical and frequently employed method for the synthesis of analogous compounds is the multi-step conversion starting from 2-aminopyrimidine.[3][5] This approach involves nitration, reduction, diazotization, and a Schiemann reaction to introduce the fluorine atom.
Caption: Proposed synthesis of this compound from 2-aminopyrimidine.
Experimental Protocol Outline:
-
Nitration of 2-Aminopyrimidine: 2-Aminopyrimidine is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position, yielding 2-amino-5-nitropyrimidine.
-
Reduction of the Nitro Group: The nitro group of 2-amino-5-nitropyrimidine is then reduced to an amino group using a reducing agent such as iron in the presence of hydrochloric acid, to form 2,5-diaminopyrimidine.
-
Diazotization: The 5-amino group of 2,5-diaminopyrimidine is converted to a diazonium salt by treatment with sodium nitrite in the presence of a non-nucleophilic acid like tetrafluoroboric acid (HBF₄) at low temperatures.
-
Schiemann Reaction: The resulting diazonium tetrafluoroborate salt is then heated, which causes the decomposition of the diazonium group and the introduction of a fluorine atom at the 5-position to yield this compound.
Analytical Characterization
A comprehensive analysis of this compound would involve a combination of spectroscopic techniques to confirm its structure and purity. While complete, authenticated spectra are not publicly available, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the pyrimidine ring and the protons of the amino group. The proton at the 6-position will likely appear as a doublet due to coupling with the fluorine atom at the 5-position. The proton at the 4-position would also be a doublet, coupling to the fluorine. The amino protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The carbon atom bonded to the fluorine (C5) will show a large coupling constant (¹JCF). The chemical shifts of the other carbons will also be influenced by the electronegative fluorine and nitrogen atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a multiplet due to coupling with the adjacent protons.
Table of Predicted NMR Data: (Note: These are estimated values based on general principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | |||
| H4 | ~8.2 | d | J(H-F) ≈ 3-5 |
| H6 | ~8.4 | d | J(H-F) ≈ 2-4 |
| NH₂ | 5.0 - 7.0 | br s | - |
| ¹³C | |||
| C2 | ~160 | s | - |
| C4 | ~155 | d | J(C-F) ≈ 15-20 |
| C5 | ~140 | d | J(C-F) ≈ 230-250 |
| C6 | ~150 | d | J(C-F) ≈ 20-25 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.
Table of Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Medium |
| 1650-1580 | N-H bend | Medium-Strong |
| 1600-1450 | C=C and C=N stretching (aromatic ring) | Medium-Strong |
| 1335-1250 | C-N stretch (aromatic amine) | Strong |
| 1200-1000 | C-F stretch | Strong |
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (113.04). The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, HF, or radicals. The presence of an odd number of nitrogen atoms will result in a molecular ion with an odd m/z value, consistent with the nitrogen rule.[6]
Predicted Fragmentation Pattern:
-
m/z 113: Molecular ion [C₄H₄FN₃]⁺
-
m/z 86: Loss of HCN
-
m/z 93: Loss of HF
Biological Activity and Signaling Pathways
This compound belongs to the class of fluoropyrimidines, which are well-known for their anticancer and antifungal properties. The biological activity of these compounds generally stems from their ability to act as antimetabolites, interfering with the synthesis of nucleic acids. The primary mechanism of action for the widely studied fluoropyrimidine, 5-Fluorouracil (5-FU), involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity.[7][8] It is highly probable that this compound, after appropriate metabolic activation, would exert its effects through similar pathways.
Metabolic Activation Pathway
For this compound to become biologically active, it would likely need to be converted into a nucleotide analog. This metabolic activation pathway is well-established for 5-FU.[7][9][10]
Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).
Inhibition of Thymidylate Synthase
The metabolite fluorodeoxyuridine monophosphate (FdUMP) is a potent inhibitor of thymidylate synthase (TS).[2][11][12][13] By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, FdUMP blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.
Caption: Inhibition of Thymidylate Synthase by FdUMP.
Incorporation into DNA and RNA
The triphosphate metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[6][14] This incorporation disrupts the normal function and processing of these nucleic acids, contributing to cytotoxicity.
Caption: Incorporation of fluoropyrimidine metabolites into RNA and DNA.
Conclusion
This compound is a compound with a well-defined chemical structure that positions it as a valuable synthon and potential therapeutic agent. While detailed experimental data for its analysis is not widely disseminated, its properties can be reasonably predicted based on established chemical principles and comparison with related molecules. Its biological activity is likely to mirror that of other fluoropyrimidines, primarily through the disruption of nucleic acid synthesis. The synthetic routes and biological pathways outlined in this guide provide a solid foundation for further research and development of this and other novel fluoropyrimidine derivatives. Further experimental validation of the analytical and biological properties of this compound is warranted to fully elucidate its potential.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 9. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www1.udel.edu [www1.udel.edu]
- 12. japsonline.com [japsonline.com]
- 13. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]
- 14. US20170298028A1 - Process for Producing Fluorocytosine and Fluorocytosine Derivatives - Google Patents [patents.google.com]
Spectroscopic Profile of 5-Fluoropyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Fluoropyrimidin-2-amine (CAS: 1683-85-8), a crucial building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of its hydrogen and carbon atoms.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 600 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| 13.23 | s | - | 1H | NH (pyrimidine ring) |
| 11.92 | d | 4.8 | 1H | NH (pyrimidine ring) |
| 8.08 | d | 6.7 | 1H | CH (pyrimidine ring) |
| 4.36 | s | - | 2H | NH₂ |
s = singlet, d = doublet
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum was obtained in DMSO-d₆ on a 151 MHz spectrometer. The chemical shifts (δ) are reported in ppm.
| Chemical Shift (δ) (ppm) | Assignment |
| 169.28 | C=N |
| 157.54 | C-F |
| 149.66 | C-NH₂ |
| 138.55 | C-H |
| 130.64 | C-H |
| 48.63 | Not assigned |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.
Instrumentation: The ¹H and ¹³C NMR spectra are acquired on a 600 MHz NMR spectrometer.
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. The spectral width is set to encompass all proton signals. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is utilized to obtain a spectrum with single lines for each carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
IR Spectroscopic Data
The IR spectrum is typically recorded using the KBr wafer technique. While a specific peak list is not publicly available, the expected characteristic absorption bands are detailed below based on the functional groups present.
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1680 - 1640 | C=C and C=N stretch | Pyrimidine ring |
| 1650 - 1580 | N-H bend | Primary amine (-NH₂) |
| 1335 - 1250 | C-N stretch | Aromatic amine |
| ~1200 | C-F stretch | Aryl fluoride |
Experimental Protocol for IR Spectroscopy (KBr Wafer Method)
Sample Preparation:
-
Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
The mixture is thoroughly ground in an agate mortar to ensure a homogenous dispersion.
-
The powdered mixture is transferred to a pellet-forming die.
-
A pressure of approximately 8-10 tons is applied using a hydraulic press to form a transparent or translucent pellet.
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
A background spectrum of a pure KBr pellet is first recorded.
-
The sample pellet is then placed in the sample holder.
-
The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.
Mass Spectrometry Data
The mass spectrum is typically obtained using Electron Ionization (EI). The molecular formula of this compound is C₄H₄FN₃, with a molecular weight of approximately 113.09 g/mol .[1]
| m/z | Relative Intensity (%) | Assignment |
| 113 | - | [M]⁺ (Molecular ion) |
| Fragments | - | Further data needed for specific assignments |
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
Instrumentation: A mass spectrometer equipped with an electron ionization source is used.
Data Acquisition:
-
Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The excess energy imparted during ionization can cause the molecular ion to fragment into smaller, characteristic charged species.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Ascendant Therapeutic Potential of 5-Fluoropyrimidin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved drugs. The introduction of a fluorine atom onto the pyrimidine ring can dramatically alter the molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity for target proteins, and improved cell permeability. Among fluorinated pyrimidines, derivatives of 5-Fluoropyrimidin-2-amine have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this area.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is adaptable, allowing for the introduction of a diverse range of substituents at various positions of the pyrimidine ring, which in turn modulates their biological activity. A general and robust method for the synthesis of the this compound core involves the cyclocondensation of a fluorinated three-carbon precursor with a guanidine-containing reagent.
General Synthetic Protocol
A common synthetic route to generate 2-substituted-5-fluoro-4-aminopyrimidines is through the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. This method is advantageous due to its mild reaction conditions and generally high yields.[1]
Step 1: Preparation of Potassium (Z)-2-cyano-2-fluoroethenolate This key precursor can be synthesized from chloroacetamide in a three-step process involving a Finkelstein halogen exchange, dehydration to form fluoroacetonitrile, followed by a Claisen condensation with ethyl formate.[1]
Step 2: Cyclocondensation Reaction The potassium (Z)-2-cyano-2-fluoroethenolate is then reacted with an appropriate amidine hydrochloride in a suitable solvent, such as ethanol or methanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization, affording the desired 5-fluoro-4-aminopyrimidine derivative.[1][2] The use of amidine hydrochlorides often circumvents the need for additional basic additives.[1]
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Biological Activities
This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
The anticancer properties of this class of compounds are pronounced, with many derivatives exhibiting potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is believed to be the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.[3][4] By depriving rapidly dividing cancer cells of essential nucleotides, these compounds can induce a state of "thymineless death".[5]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound and related derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [6] |
| 2 | Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [6] |
| 3 | Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | [6] |
| 4 | Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [6] |
| 5 | Indole-substituted pyrimidine 3a | A549 (Lung) | 5.988 | [6] |
| 6 | 2,4-diaminopyrimidine derivative 9k | A549 (Lung) | 2.14 | [7] |
| 7 | 2,4-diaminopyrimidine derivative 13f | A549 (Lung) | 1.98 | [7] |
| 8 | 2,4-diaminopyrimidine derivative 9k | HCT-116 (Colon) | 3.59 | [7] |
| 9 | 2,4-diaminopyrimidine derivative 13f | HCT-116 (Colon) | 2.78 | [7] |
| 10 | 2,4-diaminopyrimidine derivative 9k | PC-3 (Prostate) | 5.52 | [7] |
| 11 | 2,4-diaminopyrimidine derivative 13f | PC-3 (Prostate) | 4.27 | [7] |
| 12 | 2,4-diaminopyrimidine derivative 9k | MCF-7 (Breast) | 3.69 | [7] |
| 13 | 2,4-diaminopyrimidine derivative 13f | MCF-7 (Breast) | 4.01 | [7] |
| 14 | 5-FU | OSCC cells | Varies (time-dependent) | [8] |
| 15 | 5-FU-thiourea co-crystal | HCT 116 (Colorectal) | Growth inhibition of 64.48% at 200 µg/mL | [9] |
Antimicrobial Activity
In addition to their anticancer effects, this compound derivatives have shown promising activity against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12] The mechanism of antimicrobial action is also thought to involve the disruption of nucleic acid synthesis, a fundamental process in microbial replication.[13]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various microbial strains.
| Compound ID | Derivative Type | Microbial Strain | MIC (µM/ml) | Reference |
| 1 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 12) | S. aureus | 0.87 | [10] |
| 2 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol (Compound 5) | B. subtilis | 0.96 | [10] |
| 3 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 10) | S. enterica | 1.55 | [10] |
| 4 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol (Compound 2) | E. coli | 0.91 | [10] |
| 5 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 10) | P. aeruginosa | 0.77 | [10] |
| 6 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 12) | C. albicans | 1.73 | [10] |
| 7 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 11) | A. niger | 1.68 | [10] |
| 8 | 5-FU derivative 6c | S. aureus | Constant regardless of resistance profile | [12] |
| 9 | 5-FU derivative 6c | E. coli | Constant regardless of resistance profile | [12] |
Mechanism of Action: Thymidylate Synthase Inhibition
The primary molecular target of many 5-fluoropyrimidine derivatives is thymidylate synthase (TS).[3][9] This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor.[4] dTMP is a crucial precursor for the synthesis of thymidine triphosphate (dTTP), a necessary component of DNA.
This compound derivatives, after intracellular conversion to their active metabolite, fluorodeoxyuridine monophosphate (FdUMP), act as potent inhibitors of TS. FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site.[3][9] This inhibition leads to a depletion of the intracellular dTMP pool, disrupting DNA synthesis and repair, and ultimately leading to apoptotic cell death in rapidly proliferating cells.[5]
Caption: Mechanism of thymidylate synthase inhibition by this compound derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
96-well cell culture plates
-
Test compound (this compound derivative)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates (U- or flat-bottom)
-
Test compound (this compound derivative)
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or broth for inoculum preparation
-
McFarland standard (0.5)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Make serial two-fold dilutions of the compound in the broth medium directly in the wells of the 96-well plate. The final volume in each well is typically 50 or 100 µL.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume to 100 or 200 µL and halve the concentration of the compound in each well. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
Conclusion
Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential as both anticancer and antimicrobial agents. Their activity is largely attributed to the inhibition of thymidylate synthase, a key enzyme in nucleic acid synthesis. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics based on the this compound core structure. Further investigation into the broader mechanistic aspects and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.
References
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Inhibition of thymidylate synthetase and antiproliferative effect by 1-hexylcarbamoyl-5-fluorouracil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
5-Fluoropyrimidin-2-amine: A Core Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the privileged heterocyclic scaffolds, the pyrimidine core holds a distinguished position, forming the basis of numerous approved drugs.[1][2][3][4] The introduction of a fluorine atom can significantly enhance a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity.[5] 5-Fluoropyrimidin-2-amine emerges at the intersection of these two powerful concepts, representing a versatile and highly valuable scaffold for medicinal chemists. Its structure combines the essential hydrogen bonding capabilities of the 2-aminopyrimidine motif, crucial for targeting enzyme active sites like kinase hinges, with the property-modulating effects of the fluorine substituent.[6] This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, reactivity, and extensive applications in the design of next-generation therapeutics, with a primary focus on kinase inhibitors and antiviral agents.
Physicochemical and Structural Data
This compound is a stable, solid compound at room temperature. Its key identifiers and computed properties are summarized below, providing a foundational dataset for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₄H₄FN₃ | [7] |
| Molecular Weight | 113.09 g/mol | [7] |
| CAS Number | 1683-85-8 | [7] |
| Canonical SMILES | C1=C(C=NC(=N1)N)F | [7] |
| InChI Key | FUNBZJKZJGKXQB-UHFFFAOYSA-N | [7] |
| Hydrogen Bond Donors | 1 (the amino group) | [7] |
| Hydrogen Bond Acceptors | 3 (the two ring nitrogens and fluorine) | [7] |
| Topological Polar Surface Area | 69.7 Ų | [7] |
| Rotatable Bond Count | 0 | [7] |
Synthesis and Reactivity
The synthetic utility of this compound lies in its accessible functional handles, which allow for controlled, site-selective modifications. The primary points of reactivity are the exocyclic 2-amino group and the C4/C6 positions of the pyrimidine ring.
Key Synthetic Transformations
The true power of this compound as a building block is realized through its functionalization. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for elaborating its core structure.[1]
A. N-Arylation (Buchwald-Hartwig Amination)
The most critical reaction for this scaffold, particularly in kinase inhibitor synthesis, is the palladium-catalyzed N-arylation of the 2-amino group. This reaction forms a C-N bond, linking the pyrimidine core to a (substituted) aryl or heteroaryl moiety. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and accommodating a broad range of functional groups.
B. C-C Coupling Reactions
To build molecular complexity, C-C bond formation at the pyrimidine ring is often necessary. This typically requires prior conversion of this compound to a halogenated intermediate (e.g., 4-chloro-5-fluoropyrimidin-2-amine). This intermediate can then undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce new carbon-based substituents. For instance, the synthesis of FAK inhibitors has been shown to start with a related trichloropyrimidine, where sequential SNAr reactions are performed.[2]
Logical Workflow for Synthesis
The following diagram illustrates the logical progression from the core building block to a complex, drug-like molecule using standard synthetic transformations.
Caption: Synthetic pathways for functionalizing this compound.
Applications in Medicinal Chemistry
The 2-aminopyrimidine scaffold is a privileged structure, particularly for its ability to mimic the adenine hinge-binding motif of ATP, making it a cornerstone of kinase inhibitor design.[6] The addition of fluorine at the 5-position further refines its properties for drug development.
Kinase Inhibitors
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[8] The 2-aminopyrimidine moiety of the building block can form key hydrogen bonds with the "hinge" region of the kinase active site, a foundational interaction for potent inhibition.[6]
Targeted Kinases and Representative Inhibitor Activity:
| Kinase Target | Compound Example/Reference | IC₅₀ / Kᵢ (nM) | Disease Indication | Reference(s) |
| PLK4 | Compound 8h (pyrimidin-2-amine core) | 6.7 | Breast Cancer | [9] |
| Caspase-1 | Compound AE-2-48 (triaminopyrimidine) | 13 | Inflammatory Conditions | [10] |
| EGFR | Compound 13 (aminomethylbenzamide linker) | 92% inhibition @ 10nM | Cancer | [11] |
| CDK9 | Compound Ia (thiazolyl-pyrimidinamine) | < 10 | Cancer | [12] |
| ALK/ROS1 | General 7-azaindole scaffold | Varies | Non-Small Cell Lung Cancer | [6] |
Generic Kinase Signaling Pathway and Inhibition:
The diagram below illustrates a simplified signal transduction cascade and the point of intervention for a typical kinase inhibitor.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. soci.org [soci.org]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Fluoropyrimidin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoropyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules.[1][2] Its unique electronic properties, conferred by the fluorine atom, enhance its ability to modulate the activity of various enzymes, making it a cornerstone in the development of targeted therapies, particularly in oncology.[3] This technical guide provides a comprehensive overview of the key therapeutic targets of this compound analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate further research and drug development.
Core Mechanism of Action of Fluoropyrimidines
The foundational mechanism of action for fluoropyrimidines, such as the widely used chemotherapeutic 5-fluorouracil (5-FU), involves the inhibition of thymidylate synthase (TYMS). This inhibition disrupts the synthesis of thymidine, a crucial component of DNA, leading to cell cycle arrest and apoptosis. Additionally, fluoropyrimidine metabolites can be incorporated into both DNA and RNA, further contributing to cellular damage and death.[4] While this broad mechanism is effective, research has focused on developing analogs with more specific targets to enhance efficacy and reduce off-target toxicities.
Kinase Inhibition: A Primary Therapeutic Avenue
A significant area of investigation for this compound analogs is the inhibition of protein kinases.[5] Kinases are key regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers.[6][7] The pyrimidine core of these analogs often serves as a scaffold that can mimic the hinge-binding region of ATP in the kinase active site.[8]
A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[9] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a prime therapeutic target.[9] The dual inhibition of FLT3 and CHK1 has been shown to overcome resistance to FLT3 inhibitors by restoring the p53 pathway activity.[9]
Quantitative Data: Antiproliferative Activity of FLT3/CHK1 Inhibitors [9]
| Compound | MV4-11 (FLT3-ITD) IC50 (nM) |
| 22 | <4 |
| 29 | <4 |
| 30 | <4 |
| 31 | <4 |
| 32 | <4 |
Signaling Pathway of FLT3/CHK1 Dual Inhibition
Caption: Dual inhibition of FLT3 and CHK1 by a this compound analog.
Novel pyrimidin-2-amine derivatives have demonstrated high potency as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[10] Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer drug development.[10]
Quantitative Data: PLK4 Inhibitory Activity [10]
| Compound | PLK4 IC50 (µM) |
| 3b | 0.0312 |
| 3r | 0.0174 |
| 8h | 0.0067 |
Experimental Workflow: In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been identified as potent inhibitors of MAPK-interacting kinase 2 (Mnk2).[11] Mnk2 is involved in the phosphorylation of eIF4E, a key factor in tumorigenesis, making it a novel target for anticancer therapies.[11] Inhibition of Mnk2 has been shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in cancer cells.[11]
Other Notable Therapeutic Targets
Beyond kinase inhibition, this compound analogs have shown promise against other therapeutic targets.
A series of 2,5-diamino-4-pyrimidinol derivatives have been identified as dual inhibitors of Death-associated protein kinase 1 (DAPK1) and Colony-stimulating factor 1 receptor (CSF1R).[12] The correlation between DAPK1 and CSF1R signaling pathways and cancer progression suggests that dual inhibition could be an effective anticancer strategy.[12]
Quantitative Data: Antiproliferative Activity of DAPK1/CSF1R Inhibitors [12]
| Compound | M-NFS-60 IC50 (µM) | Hematological Cancer Growth Inhibition (%) |
| 6e | 1.97 | 84.1 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research findings. Below are generalized methodologies for key experiments cited in the literature.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-FLT3, p-STAT5, total FLT3, total STAT5, and a loading control like GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Directions
The this compound scaffold continues to be a highly valuable platform for the development of targeted therapeutics. The analogs discussed in this guide demonstrate significant potential in inhibiting key oncogenic pathways, particularly through kinase inhibition. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index. Furthermore, exploring novel therapeutic targets beyond kinases and investigating combination therapies will be crucial in realizing the full potential of this versatile chemical class in the fight against cancer and other diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of 5-Fluoropyrimidin-2-amine: A Technical Guide to Modeling Interactions with Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 5-Fluoropyrimidin-2-amine, a small molecule with potential therapeutic applications. Given the limited publicly available experimental data on this specific compound, this paper will use closely related 5-substituted-2-aminopyrimidine derivatives as a case study to demonstrate a robust workflow for predicting and analyzing protein-ligand interactions. This guide will focus on two probable kinase targets, FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), based on the activity of structurally similar compounds.
Introduction to this compound and In Silico Drug Design
This compound is a heterocyclic amine with the molecular formula C4H4FN3.[1] Its structure is analogous to other pyrimidine derivatives that have shown significant activity as kinase inhibitors in cancer therapy.[2] In silico drug design, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to investigate the potential of such compounds.[3] By simulating the interactions between a ligand and its protein target at a molecular level, we can predict binding affinity, understand the mechanism of action, and guide the optimization of lead compounds.[3]
This guide will detail the key in silico techniques, including molecular docking and molecular dynamics simulations, to elucidate the interactions of this compound with its putative biological targets.
Putative Biological Targets: FLT3 and CHK1 Kinases
Based on studies of structurally similar aminopyrimidine derivatives, FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) have been identified as highly probable targets for this compound.
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[2][4] Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target.[2][5]
-
Checkpoint Kinase 1 (CHK1): A serine/threonine kinase that is a central component of the DNA damage response pathway.[6][7][8][9] It is essential for cell cycle arrest to allow for DNA repair, and its inhibition can sensitize cancer cells to chemotherapy.[6][8]
The inhibition of these kinases by small molecules with a 2-aminopyrimidine core has been demonstrated, providing a strong rationale for investigating this compound as a potential inhibitor.[2]
Signaling Pathways
To visualize the biological context of targeting FLT3 and CHK1, the following diagrams illustrate their respective signaling pathways.
Quantitative Data from Analog Compounds
| Compound ID | Target Kinase | IC50 (nM) |
| 30 | FLT3-D835Y | 0.9 |
| CHK1 | 1.1 | |
| c-Kit | 414 | |
| 32 | FLT3-D835Y | 0.7 |
| CHK1 | 1.4 | |
| c-Kit | 496 |
Table 1: In vitro kinase inhibitory activities of representative 5-trifluoromethyl-2-aminopyrimidine derivatives. Data extracted from a study on potent dual inhibitors of FLT3 and CHK1.[2]
| Compound ID | Cell Line | Antiproliferative IC50 (nM) |
| 30 | MV4-11 (AML) | 1.8 |
| 32 | MV4-11 (AML) | 3.5 |
Table 2: In vitro antiproliferative activity against the MV4-11 human acute myeloid leukemia cell line.[2]
Experimental Protocols for In Silico Modeling
The following protocols provide a step-by-step guide for conducting molecular docking and molecular dynamics simulations to study the interaction of this compound with a target kinase, such as FLT3.
In Silico Modeling Workflow
Protocol 1: Molecular Docking using AutoDock Vina
This protocol outlines the steps for performing molecular docking of this compound into the ATP-binding site of FLT3 kinase.
-
Preparation of the Ligand (this compound):
-
Obtain the 2D structure of this compound (e.g., from PubChem CID 15209694).[1]
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the ligand in a .pdb or .mol2 file format.
-
Use AutoDock Tools to generate the .pdbqt file for the ligand, which includes adding Gasteiger charges and defining rotatable bonds.
-
-
Preparation of the Protein (FLT3 Kinase):
-
Download the crystal structure of FLT3 kinase domain from the Protein Data Bank (PDB). Select a structure with a co-crystallized inhibitor in the ATP-binding site to define the binding pocket.
-
Using a molecular viewer (e.g., PyMOL, Chimera), remove all water molecules, co-factors, and any existing ligands from the PDB file.
-
Use AutoDock Tools to prepare the protein:
-
Add polar hydrogens.
-
Assign Kollman charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein as a .pdbqt file.
-
-
-
Grid Box Definition:
-
In AutoDock Tools, define the grid box for the docking simulation. The box should encompass the entire ATP-binding site, typically centered on the co-crystallized ligand from the original PDB structure. A box size of approximately 25x25x25 Å is often a good starting point.
-
Save the grid parameter file.
-
-
Running the Docking Simulation:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box parameters, and the desired output file name.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
AutoDock Vina will generate a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docked poses in the context of the protein's binding site using PyMOL or Chimera.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the binding pocket.
-
Protocol 2: Molecular Dynamics (MD) Simulation using GROMACS
This protocol describes how to perform an MD simulation to assess the stability of the this compound-FLT3 complex predicted by docking.
-
System Preparation:
-
Select the best-ranked docked pose of the protein-ligand complex from the molecular docking results.
-
Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) or the antechamber module of AmberTools.
-
Use the GROMACS pdb2gmx tool to generate the topology for the protein using a suitable force field (e.g., CHARMM36m).
-
Combine the protein and ligand topologies and coordinate files.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the complex using gmx editconf, ensuring a minimum distance of 1.0 nm between the complex and the box edges.
-
Solvate the box with water molecules (e.g., TIP3P water model) using gmx solvate.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M) using gmx genion.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the system to remove any steric clashes. This is done using gmx grompp to assemble the run input file and gmx mdrun to execute it.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar). The restraints on the protein can be gradually released during this phase.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD) of the protein and ligand to check for conformational stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analysis of hydrogen bonds and other interactions between the ligand and protein over time.
-
Calculation of binding free energy using methods like MM/PBSA or MM/GBSA.
-
-
Conclusion
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with potential kinase targets, FLT3 and CHK1. By leveraging molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding modes and stability of this compound, even in the absence of direct experimental data. The provided protocols and data from structurally similar compounds offer a robust framework for initiating computational studies on this compound and other novel pyrimidine derivatives, thereby accelerating the drug discovery and development process. The hypotheses generated from these in silico models can then be used to guide and prioritize future experimental validation.
References
- 1. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. CHEK1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-Fluoropyrimidine Derivatives in Cancer Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluoropyrimidines in Oncology
The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents and naturally occurring molecules like nucleic acids.[1][2] Within this class, fluoropyrimidines, particularly the antimetabolite 5-Fluorouracil (5-FU), have been a cornerstone of cancer chemotherapy for decades.[3][4] 5-FU is widely used in the treatment of solid tumors, including colorectal, breast, gastric, and head and neck cancers.[3][5][6] However, its clinical application is often hampered by a short plasma half-life, significant toxicity, and the development of drug resistance.[7][8]
These limitations have spurred extensive research into the synthesis and evaluation of novel 5-fluoropyrimidine derivatives. The goal is to develop next-generation compounds with improved pharmacological profiles, such as enhanced tumor selectivity, greater metabolic stability, and reduced side effects.[8][9] This guide provides a comprehensive overview of the core mechanisms, synthesis, and biological evaluation of 5-fluoropyrimidine derivatives, with a focus on compounds that feature the 2-amine substitution, a key modification in the development of targeted therapies like kinase inhibitors. We will explore their mechanisms of action, present quantitative data on their antitumor activities, detail relevant experimental protocols, and visualize key pathways and workflows.
Core Mechanism of Action: From 5-FU to its Derivatives
The anticancer effects of the parent compound, 5-FU, are primarily mediated through the disruption of DNA and RNA synthesis.[3][10] Upon entering a cell, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[11]
-
DNA-Directed Effects : FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[7] The inhibition of TS by FdUMP leads to a depletion of dTMP, causing "thymineless death" in rapidly proliferating cancer cells.[12] Additionally, FdUTP can be misincorporated into DNA, further disrupting its integrity.
-
RNA-Directed Effects : The metabolite FUTP is incorporated into RNA, which interferes with RNA processing and function, contributing to cytotoxicity.[12][13] Recent studies suggest this RNA-directed damage is a primary mechanism of action in gastrointestinal cancers.[13]
While many derivatives act as prodrugs that release 5-FU at the tumor site, newer derivatives, particularly those with substitutions at the 2-position, are being designed to engage with different molecular targets, such as protein kinases, which are often dysregulated in cancer.[1][14]
Visualizing the 5-FU Metabolic Pathway
The metabolic activation of 5-FU is a critical process for its therapeutic effect. The following diagram illustrates the conversion of 5-FU into its active metabolites and their subsequent targeting of key cellular processes.
Synthesis of 5-Fluoropyrimidine Derivatives
The synthesis of novel derivatives often involves modifications at the N1 and N3 positions of the uracil ring or substitutions at the 2- and 4-positions of the pyrimidine core.
General Synthesis of N-Substituted 5-FU Derivatives
A common strategy for creating prodrugs involves attaching carrier molecules like amino acids or peptides to the 5-FU core. For example, 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetic acid can be coupled with various amino acid esters using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt).[5]
Synthesis of 2-Amino-5-Fluoropyrimidine Derivatives
Derivatives featuring a 2-amino group are often synthesized via nucleophilic substitution reactions. A general method involves reacting a di-chlorinated pyrimidine, such as 5-fluoro-2,4-dichloropyrimidine, with an appropriate amine. For instance, reacting 5-fluoro-2,4-dichloropyrimidine with 5-aminoindazole in the presence of a base like triethylamine yields an N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine intermediate. This intermediate can then undergo a second substitution at the C2 position with various anilines to produce the final target compounds.[15]
Quantitative Analysis of Antitumor Activity
The efficacy of novel 5-fluoropyrimidine derivatives is quantified through a series of in vitro and in vivo assays. The data below, summarized from multiple studies, highlights the potency of various structural classes.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell proliferation.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-FU Cocrystals | 5-FU-Benzylidene-aniline (5-FU-BA) | SW480 (Colon) | 6.47 | [16][17] |
| 5-FU (Reference) | SW480 (Colon) | 12.12 | [16][17] | |
| Thiazolo[4,5-d]pyrimidines | Compound 3b | C32 (Melanoma) | 24.4 | [18] |
| Compound 3b | A375 (Melanoma) | 25.4 | [18] | |
| Thienopyrimidinones | Compound 15 | MCF-7 (Breast) | 1.18 | [19] |
| Compound 14 | MCF-7 (Breast) | 1.19 | [19] | |
| Cisplatin (Reference) | MCF-7 (Breast) | 13.34 | [19] | |
| Pyrimidine-5-carbonitriles | Compound 11e | HCT-116 (Colon) | 1.14 | [20] |
| Compound 11e | MCF-7 (Breast) | 1.54 | [20] | |
| Sorafenib (Reference) | HCT-116 (Colon) | 8.96 | [20] | |
| Acyclonucleosides | 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil | L1210 (Leukemia) | 17.0 (ID₅₀) | [21] |
| 5-FU (Reference) | L1210 (Leukemia) | 1.0 (ID₅₀) | [21] |
In Vivo Antitumor Efficacy
Preclinical in vivo models, such as mouse xenografts, are essential for evaluating a compound's therapeutic potential in a living system.
| Compound Class | Derivative Example | Animal Model | Efficacy Metric | Result | Reference |
| Aminouracils | 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (Mouse) | % T/C¹ | 124% | [22] |
| 5-Fluorouracil (Reference) | P388 Leukemia (Mouse) | % T/C¹ | 131% | [22] | |
| Doxorubicin (Reference) | P388 Leukemia (Mouse) | % T/C¹ | 194% | [22] | |
| Makaluvamine Analogs | FBA-TPQ | MCF-7 Xenograft (Mouse) | Tumor Growth Inhibition | 71.6% at 20 mg/kg | [23] |
| 5-FU Acyclonucleosides | Compound 3 | P388 Leukemia (Mouse) | Increased Survival | 75% | [21] |
¹% T/C = (Median survival time of treated group / Median survival time of control group) x 100. Higher values indicate greater efficacy.
Key Experimental Protocols
Reproducible and standardized methodologies are critical for the evaluation of novel anticancer agents. Below are detailed protocols for key assays cited in the research of 5-fluoropyrimidine derivatives.
In Vitro Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 4,000 to 5,000 cells per well and allow them to adhere overnight.[23]
-
Compound Treatment : Expose the cells to various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a 72-hour incubation period.[23]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[23]
-
Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This protocol evaluates the antitumor activity of a compound in an animal model bearing human tumors.
-
Animal Model : Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Inoculation : Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10⁵ H₂₂ liver cancer cells or MCF-7 breast cancer cells) into the flank of each mouse.[9]
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization : Randomly assign mice into treatment and control groups (typically 5-10 mice per group).[23]
-
Treatment Administration : Administer the test compound via a specified route (e.g., intraperitoneally, orally) and schedule (e.g., 10 mg/kg/day, 3 days/week for 2 weeks). The control group receives only the vehicle.[9][23]
-
Monitoring : Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., twice weekly).
-
Endpoint : Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Analysis : Calculate tumor growth inhibition and assess any treatment-related toxicity (e.g., weight loss).
General Drug Discovery & Evaluation Workflow
The development of a new anticancer agent follows a structured pipeline from initial design to preclinical evaluation.
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For pyrimidine derivatives, specific substitutions can dramatically influence their anticancer potency.[24]
-
Substitutions on Distal Aryl Rings : For thiazolopyrimidine derivatives, substitutions on a distal benzylidene ring strongly influence activity. Para-substituted derivatives with groups like chloro, fluoro, hydroxyl, and methoxy have shown significant anticancer activity.[25]
-
Core Scaffold : The pyrimidine nucleus itself is a privileged scaffold. Modifications to this core, such as fusing it with other heterocyclic rings (e.g., thiazole, indazole), can alter the molecule's shape and electronic properties, enabling it to interact with different biological targets.[1][15][25]
-
Linker Groups : In derivatives designed as kinase inhibitors, the linker connecting the pyrimidine core to other pharmacophores is critical for achieving the correct orientation within the ATP-binding pocket of the target kinase.[26]
Conclusion and Future Directions
5-Fluoropyrimidine derivatives remain a highly active and promising area of cancer research. While the foundational mechanism of 5-FU—the dual inhibition of DNA and RNA synthesis—continues to be relevant, the field is evolving. The development of novel derivatives has shifted from simple prodrugs to highly specific, multi-targeted agents, including potent kinase inhibitors. The quantitative data clearly show that structural modifications can lead to compounds with significantly improved potency over parent drugs like 5-FU and even current standards of care in certain cell lines.
Future research will likely focus on:
-
Targeted Delivery : Enhancing the delivery of these derivatives to tumor tissues to maximize efficacy and minimize systemic toxicity.
-
Combination Therapies : Investigating the synergistic effects of novel fluoropyrimidine derivatives with immunotherapy and other targeted agents.[12][27]
-
Overcoming Resistance : Designing compounds that can circumvent the common mechanisms of resistance to 5-FU.
By leveraging rational drug design based on a deep understanding of signaling pathways and structure-activity relationships, the next generation of 5-fluoropyrimidine derivatives holds the potential to offer more effective and safer treatment options for cancer patients.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical trials with fluorinated pyrimidines in patients with head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 14. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 19. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 25. Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to the Antiviral Applications of Pyrimidine and Pyrazine Analogs: A Case Study on Favipiravir (T-705)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Fluoropyrimidin-2-amine and its related heterocyclic amine structures, such as 2-aminopyrazine, serve as critical starting materials in the synthesis of potent antiviral agents. While direct antiviral data on this compound is sparse, its structural motifs are integral to compounds that exhibit broad-spectrum antiviral activity. This guide focuses on a prominent derivative, Favipiravir (T-705), a pyrazinecarboxamide synthesized from related precursors, to illustrate the therapeutic potential unlocked from this chemical class. We will delve into the mechanism of action, quantitative antiviral efficacy, and the experimental protocols used to validate the activity of Favipiravir against a range of RNA viruses.
Introduction to Favipiravir
Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a broad-spectrum antiviral drug that has demonstrated efficacy against a wide variety of RNA viruses.[1][2] Initially discovered through the screening of a chemical library for anti-influenza activity, its unique mechanism of action targets the highly conserved viral RNA-dependent RNA polymerase (RdRp), making it a valuable agent against numerous pathogens, including influenza viruses, arenaviruses, bunyaviruses, and filoviruses.[2] The synthesis of Favipiravir can be achieved through various routes, some of which utilize 2-aminopyrazine as a key starting intermediate, highlighting the importance of simple heterocyclic amines in the development of complex antiviral therapeutics.[1][3][4]
Mechanism of Action
Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized intracellularly to exert its antiviral effect.[5][6] The activation pathway involves cellular enzymes that convert Favipiravir into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][5][6]
The primary mechanism of action of Favipiravir-RTP is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of the viral genome.[2][7] This inhibition occurs via two main hypotheses:
-
Chain Termination: Favipiravir-RTP, acting as a purine nucleotide analog (mimicking guanosine or adenosine), is incorporated into the nascent viral RNA strand by the RdRp.[5][6] The incorporation of the inhibitor can halt further elongation of the RNA chain, effectively terminating replication.
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome can induce a high rate of mutations, a phenomenon known as lethal mutagenesis.[5][7] This leads to the production of non-viable viral progeny with defective genomes, ultimately preventing the propagation of the infection.[1]
Recent structural studies on the SARS-CoV-2 RdRp complexed with Favipiravir-RTP suggest the inhibitor binds at the catalytic site in a non-productive mode, which supports its role in suppressing RNA replication.[8][9]
Visualization: Intracellular Activation of Favipiravir
Caption: Intracellular metabolic pathway of Favipiravir to its active triphosphate form.
Quantitative Antiviral Activity
The efficacy of Favipiravir is quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. Its toxicity to host cells is measured by the 50% cytotoxic concentration (CC50). The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a critical parameter indicating the therapeutic window of the compound.
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Type |
| Influenza A (H1N1) | MDCK | 0.19 | >400 | >2105 | Plaque Reduction |
| Influenza A (H3N2) | MDCK | 0.45 | >400 | >889 | Plaque Reduction |
| Influenza A (H5N1) | MDCK | 0.19 - 22.48 | >400 | Varies | Plaque Reduction |
| Influenza B | MDCK | 0.09 - 0.22 | >400 | >1818 | Plaque Reduction |
| SARS-CoV-2 | Vero E6 | 40.49 | >2000 | >49.4 | qRT-PCR |
| Zika Virus | Vero | 97.5 | >1000 | >10.2 | Cell Death Reduction |
| Note: EC50 and CC50 values are compiled from multiple studies and can vary based on specific experimental conditions such as multiplicity of infection (MOI) and cell line passage number.[1][10][11][12][13] |
Experimental Protocols
The following sections detail the standard methodologies used to determine the antiviral efficacy and cytotoxicity of compounds like Favipiravir.
Protocol: Plaque Reduction Assay for Antiviral Efficacy (EC50)
This assay is the gold standard for quantifying the inhibition of infectious virus production.[14][15]
Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.
Materials:
-
Confluent monolayers of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well or 24-well plates.
-
Virus stock with a known titer.
-
Serial dilutions of the test compound (e.g., Favipiravir) in serum-free cell culture medium.
-
Overlay medium (e.g., 0.4% agarose or methylcellulose in medium) to restrict virus spread.
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.8% crystal violet in 50% ethanol).
Procedure:
-
Cell Seeding: Seed plates with host cells and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the antiviral compound.
-
Infection: Remove growth medium from cells. Add a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) mixed with the respective compound dilutions to the wells. Include "virus control" (virus, no drug) and "cell control" (no virus, no drug) wells.
-
Adsorption: Incubate plates for 1-2 hours at 37°C to allow virus adsorption to the cells.
-
Overlay: Carefully aspirate the virus/compound inoculum and add the semi-solid overlay medium containing the corresponding compound concentration. This prevents secondary plaque formation.
-
Incubation: Incubate the plates for 2-7 days at 37°C in a CO2 incubator, until plaques are visible in the virus control wells.
-
Fixation and Staining: Aspirate the overlay. Fix the cell monolayer with formalin for at least 30 minutes. Stain the fixed cells with crystal violet, which stains viable cells purple, leaving clear zones (plaques) where cells have been lysed by the virus.
-
Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of reduction against the log of the drug concentration and fitting the data to a dose-response curve.[16]
Protocol: MTT Assay for Cytotoxicity (CC50)
This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.[17]
Objective: To determine the concentration of a compound that reduces the viability of host cells by 50%.
Materials:
-
Confluent monolayers of host cells in 96-well plates.
-
Serial dilutions of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL stock).
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO).[18]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells and incubate until ~80% confluent.
-
Treatment: Remove the medium and add fresh medium containing the serial dilutions of the test compound. Include "cell control" wells with medium only.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550-600 nm. Calculate cell viability as a percentage relative to the untreated control cells. The CC50 is determined by plotting the percentage of cell viability against the log of the drug concentration.[10]
Visualization: Antiviral Assay Workflow
Caption: Standard workflow for a plaque reduction assay to determine EC50.
Conclusion and Future Outlook
The journey from simple chemical building blocks like 2-aminopyrazine to a clinically relevant antiviral such as Favipiravir underscores the power of medicinal chemistry in addressing global health challenges. Favipiravir's broad-spectrum activity against RNA viruses, driven by its inhibition of the viral RdRp, makes it a significant tool in the antiviral arsenal, particularly for novel or re-emerging influenza strains and other RNA virus infections.[1] The detailed experimental protocols for efficacy and cytotoxicity testing are fundamental to the continued discovery and development of new antiviral agents. Future research will likely focus on synthesizing novel derivatives from pyrimidine and pyrazine cores to enhance potency, broaden the spectrum of activity, and improve safety profiles, ensuring preparedness for future viral threats.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]
- 5. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir - Wikipedia [en.wikipedia.org]
- 7. [Favipiravir, a new concept of antiviral drug against influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Methodological & Application
Application Note: Protocol for the Synthesis of 5-Fluoropyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Fluoropyrimidin-2-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, binding affinity, and bioavailability. This document outlines a detailed protocol for the synthesis of this compound and its derivatives based on a modern cyclocondensation approach. This method offers high yields and mild reaction conditions, starting from a fluorinated C3 building block.[1]
The described protocol is based on the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with guanidine hydrochloride, which cyclizes to form the fluorinated pyrimidine core.[1][2] This approach avoids the use of harsh or difficult-to-handle fluorinating agents often required for late-stage fluorination.[1]
Overall Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction between potassium (Z)-2-cyano-2-fluoroethenolate and guanidine hydrochloride in an appropriate solvent like ethanol.
Caption: Overall reaction for the synthesis of the 5-fluoropyrimidine core.
Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of 4-amino-5-fluoropyrimidines.[1][2]
2.1 Materials and Reagents
-
Potassium (Z)-2-cyano-2-fluoroethenolate
-
Guanidine hydrochloride
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
2.2 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) and guanidine hydrochloride (1.1 eq).
-
Solvent Addition: Add absolute ethanol (approx. 0.2 M concentration relative to the limiting reagent) to the flask.
-
Reaction: Stir the suspension at reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM) and water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Data Presentation
The following table summarizes the key physicochemical properties and expected outcomes for a representative product, 5-fluoropyrimidine-2,4-diamine, synthesized via this method.[2]
| Parameter | Data |
| Product Name | 5-Fluoropyrimidine-2,4-diamine |
| Molecular Formula | C₄H₅FN₄ |
| Molecular Weight | 128.11 g/mol |
| Appearance | White to off-white solid |
| Yield | Typically >80% |
| Melting Point | 181.9–183.3 °C[2] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis and purification.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
-
Guanidine hydrochloride is harmful if swallowed and causes skin and eye irritation.
-
Dichloromethane is a volatile solvent and a suspected carcinogen; avoid inhalation and skin contact.
References
Purification of 5-Fluoropyrimidin-2-amine via Recrystallization: An Application Guide
Abstract
This application note provides a comprehensive guide to the purification of 5-Fluoropyrimidin-2-amine, a key intermediate in the synthesis of various pharmaceutical compounds, using the recrystallization technique. The inherent impurities from synthetic processes necessitate a robust purification method to ensure the high purity required for downstream applications in drug development. This document outlines detailed protocols for both single-solvent and two-solvent recrystallization methods, supported by solubility data and expected outcomes. The provided methodologies and data are intended to guide researchers and scientists in achieving high-purity this compound, a critical factor for the reliability and reproducibility of experimental results.
Introduction
This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of targeted therapies. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at varying temperatures. By carefully selecting the solvent and controlling the cooling process, highly pure crystals of the desired compound can be obtained.
This guide details two effective recrystallization protocols for this compound, offering researchers a selection based on the impurity profile of their crude material and available resources.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value |
| Molecular Formula | C₄H₄FN₃ |
| Molecular Weight | 113.09 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | ~93-97 °C (based on the related compound 2-Amino-5-fluoropyridine)[1] |
Solvent Selection and Solubility
The choice of solvent is the most critical parameter in developing a successful recrystallization procedure. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.
Based on the solubility of the analogous compound, 2-aminopyrimidine, polar solvents are a logical starting point. 2-Aminopyrimidine is reported to be soluble in water and polar organic solvents like methanol and ethanol, with poor solubility in non-polar solvents.[2]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature (20-25°C) | Solubility at Boiling Point | Suitability for Single-Solvent Recrystallization | Suitability for Two-Solvent Recrystallization |
| Water | Sparingly Soluble | Moderately Soluble | Possible | Good (as solvent or anti-solvent) |
| Ethanol | Sparingly Soluble | Soluble | Good | Good (as solvent) |
| Methanol | Moderately Soluble | Very Soluble | Possible (potential for lower yield) | Good (as solvent) |
| Isopropanol | Sparingly Soluble | Moderately Soluble | Good | Good (as solvent) |
| Ethyl Acetate | Slightly Soluble | Moderately Soluble | Possible | Good (as anti-solvent) |
| Acetone | Moderately Soluble | Very Soluble | Possible (potential for lower yield) | Good (as solvent) |
| Dichloromethane | Slightly Soluble | Moderately Soluble | Possible | Good (as anti-solvent) |
| Hexane / Heptane | Insoluble | Insoluble | Poor | Good (as anti-solvent) |
Note: This data is extrapolated from the behavior of analogous compounds and general principles of solubility. Experimental verification is crucial.
Experimental Protocols
The following protocols provide detailed methodologies for the purification of this compound by recrystallization. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is suitable when the impurities are either highly soluble or sparingly soluble in the chosen solvent compared to the target compound.
Methodology:
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, start by adding 10-15 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Achieving Saturation: Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask containing a small amount of boiling ethanol. Quickly filter the hot solution through a fluted filter paper to remove the solid impurities.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (e.g., 50-60 °C) until a constant weight is achieved.
Expected Results:
| Parameter | Expected Value |
| Recovery Yield | 75-90% |
| Purity Improvement | From ~95% to >99% (as determined by HPLC) |
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
This method is particularly useful when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (anti-solvent) to induce crystallization.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling. Continue adding water until the solution becomes faintly turbid (cloudy), indicating the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath to facilitate complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture (in the same ratio as the final recrystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Expected Results:
| Parameter | Expected Value |
| Recovery Yield | 80-95% |
| Purity Improvement | From ~95% to >99.5% (as determined by HPLC) |
Purity Analysis
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity and identifying any remaining impurities.
Table 2: HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the described recrystallization protocols.
Figure 1: Workflow for single-solvent and two-solvent recrystallization.
Conclusion
The protocols detailed in this application note provide effective and reproducible methods for the purification of this compound by recrystallization. The choice between a single-solvent and a two-solvent system will depend on the specific impurity profile of the crude material. By following these guidelines, researchers can consistently obtain high-purity material, which is essential for the successful advancement of drug discovery and development programs. It is strongly recommended that the solubility of each new batch of crude material be tested on a small scale to optimize the solvent volumes and ratios for the best results.
References
Application Notes and Protocols for the Purification of 5-Fluoropyrimidin-2-amine via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoropyrimidin-2-amine is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its purity is paramount for the reliability of subsequent synthetic steps and the biological activity of the final products. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography. The inherent basicity of the amine functional group can lead to challenges such as peak tailing and irreversible adsorption onto the acidic silica gel stationary phase.[1][2][3] The described method addresses these challenges by employing a basic modifier in the mobile phase to ensure efficient elution and high purity of the final product.
Principle of the Method
Column chromatography is a preparative purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purification of the polar this compound, a normal-phase setup is employed, featuring a polar stationary phase (silica gel) and a less polar mobile phase.[4] Due to the basic nature of the amine, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase.[2] This modifier deactivates the acidic silanol groups on the silica surface, preventing strong interactions with the basic analyte and thus improving peak shape and recovery.[2][3] A gradient elution, where the polarity of the mobile phase is gradually increased, is used to first elute non-polar impurities, followed by the target compound, and finally any highly polar impurities.
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound using the detailed protocol. The data is representative and may vary depending on the initial purity of the crude sample.
| Sample ID | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield (%) | Notes |
| Crude Batch 1 | 85% | >98% | 80-90% | Minor non-polar impurities removed effectively. |
| Crude Batch 2 | 70% | >98% | 75-85% | Significant removal of both non-polar and polar impurities. |
| Crude Batch 3 | 90% | >99% | 85-95% | High initial purity, final polishing step. |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound.
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, for sample loading)
-
Methanol (for column flushing)
-
Deuterated solvent for NMR (e.g., DMSO-d6)
-
-
Equipment:
-
Glass chromatography column
-
Fraction collector or test tubes
-
Separatory funnel or gradient mixer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Fume hood
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Analytical balance
-
HPLC system for purity analysis
-
NMR spectrometer for structural confirmation
-
2. Mobile Phase Preparation
-
Solvent A (Low Polarity): 99.5:0.5 (v/v) Hexanes:Triethylamine.
-
Solvent B (High Polarity): 49.5:49.5:1.0 (v/v/v) Hexanes:Ethyl Acetate:Triethylamine.
-
Note: Prepare a sufficient volume of each solvent for the entire purification run. Degassing the solvents, for instance by sonication, is recommended to prevent air bubble formation in the column.
3. Column Packing
-
Ensure the chromatography column is clean, dry, and vertically clamped inside a fume hood.
-
Prepare a slurry of silica gel in Solvent A. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, and gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the packed column by passing 2-3 column volumes of Solvent A through it until the baseline is stable. Do not let the column run dry at any stage.[5]
4. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel (approximately 1-2 times the weight of the crude sample).
-
Add the dissolved sample to the silica gel and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is the dry loading method, which generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
5. Elution and Fraction Collection
-
Begin the elution with 100% Solvent A.
-
Gradually increase the proportion of Solvent B to increase the mobile phase polarity. A suggested gradient is as follows:
-
0-10% Solvent B over 2 column volumes.
-
10-50% Solvent B over 10 column volumes.
-
50-100% Solvent B over 5 column volumes.
-
-
Collect fractions of a suitable volume (e.g., 10-20 mL) using a fraction collector or manually.
6. Fraction Analysis
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate using a mobile phase of appropriate polarity (e.g., 7:3 Hexanes:Ethyl Acetate with a drop of TEA).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure desired product.
7. Product Isolation and Analysis
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the final yield.
-
Confirm the purity of the final product using HPLC and verify its identity and structural integrity using NMR spectroscopy.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Use of 5-Fluoropyrimidin-2-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Fluoropyrimidin-2-amine as a key building block in the synthesis of potent kinase inhibitors. The strategic incorporation of the 5-fluoropyrimidine-2-amine scaffold is a widely employed strategy in medicinal chemistry to develop targeted therapies for various cancers and other diseases driven by aberrant kinase activity.
Introduction
The 2-aminopyrimidine core is a privileged scaffold in kinase inhibitor design due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, mimicking the adenine portion of ATP. The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly enhance the biological activity and pharmacokinetic properties of the resulting inhibitor. The high electronegativity of fluorine can modulate the pKa of the 2-amino group, influencing its hydrogen bonding capacity. Furthermore, the C-F bond can contribute to improved metabolic stability and increased binding affinity through favorable interactions with the target protein.
This document details the synthesis of kinase inhibitors targeting key enzymes in oncogenic signaling pathways, including Polo-like kinase 4 (PLK4), FMS-like tyrosine kinase 3 (FLT3), and Checkpoint kinase 1 (CHK1).
Kinase Targets and Signaling Pathways
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is crucial for maintaining genomic integrity.[1] Overexpression of PLK4 is observed in a variety of cancers and is associated with tumorigenesis.[1] Inhibition of PLK4 can lead to mitotic defects and cell death in cancer cells.
References
Application Notes and Protocols for Reactions of 5-Fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for key reactions involving 5-Fluoropyrimidin-2-amine, a crucial building block in the synthesis of biologically active molecules. The following sections detail protocols for N-arylation and Suzuki-Miyaura cross-coupling reactions, present quantitative data for these transformations, and illustrate relevant biological pathways and experimental workflows.
Introduction
This compound is a heterocyclic amine that serves as a versatile precursor in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of various protein kinases, making them valuable scaffolds in drug discovery programs targeting cancer and other diseases. This document outlines optimized protocols for two of the most important transformations of this compound: the palladium-catalyzed Buchwald-Hartwig N-arylation and the Suzuki-Miyaura cross-coupling.
Data Presentation: Quantitative Analysis of Key Reactions
The following tables summarize representative quantitative data for the N-arylation and Suzuki-Miyaura coupling reactions of this compound and its derivatives. These data, compiled from literature sources, provide a baseline for reaction optimization.
Table 1: Palladium-Catalyzed N-Arylation of this compound Derivatives
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Pd₂(dba)₃ (2) | X-Phos (4) | K₂CO₃ | n-BuOH | 85 | 8 | 75-90 |
| 2 | Aryl Chloride | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 60-80 |
| 3 | Aryl Iodide | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Dioxane | 100 | 16 | 80-95 |
| 4 | Heteroaryl Bromide | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | DBU | PhMe | 140 | 1 | 85 |
Table 2: Suzuki-Miyaura Coupling of Halogenated 2-Aminopyrimidine Derivatives
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Arylboronic Acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 78 |
| 2 | Heteroarylboronic Acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ | tert-Amyl Alcohol | 120 | 1 | 90 |
| 3 | Phenylboronic Acid Pinacol Ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 70-85 |
| 4 | Substituted Arylboronic Acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 12 | 65-80 |
Experimental Protocols
The following are detailed protocols for the N-arylation and Suzuki-Miyaura coupling of this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous n-Butanol (n-BuOH)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), X-Phos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous n-BuOH (5 mL) to the flask.
-
Seal the Schlenk flask and stir the reaction mixture at 85 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-fluoropyrimidin-2-amine.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is for the Suzuki-Miyaura coupling of a halogenated this compound derivative (e.g., 5-bromo-2-aminofluoropyrimidine) with an arylboronic acid.
Materials:
-
5-Bromo-2-aminofluoropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Degassed Water
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-aminofluoropyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).[1]
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL per 1 mmol of the pyrimidine).[1]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[1]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-24 hours.[1]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.[1]
Visualizations
Signaling Pathway
Derivatives of pyrimidin-2-amine have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. Overexpression of PLK4 is implicated in various cancers.[2] The diagram below illustrates the role of PLK4 in the cell cycle and the mechanism of its inhibition.
Caption: PLK4 signaling in centriole duplication and its inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and purification of a this compound derivative.
Caption: General workflow for synthesis and purification.
Logical Relationship: Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. The key steps are illustrated below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for 5-Fluoropyrimidin-2-amine Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the preparation and stability testing of 5-Fluoropyrimidin-2-amine solutions. Due to the limited availability of specific experimental data for this compound, this document outlines generalized protocols based on the physicochemical properties of structurally similar compounds and established regulatory guidelines for pharmaceutical stability testing. The provided methodologies for solution preparation, forced degradation studies, and analytical validation are intended as a robust starting point for researchers. All quantitative data presented are illustrative and should be confirmed through empirical validation.
Introduction
This compound is a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The fluorine substituent can significantly influence the compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Accurate and reproducible in vitro and in vivo studies rely on well-characterized and stable solutions of the test compound. This document provides detailed protocols for the preparation of this compound solutions and a framework for assessing their stability under various stress conditions, in alignment with the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties
A summary of the known and inferred physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₄H₄FN₃ | PubChem[1] |
| Molecular Weight | 113.09 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid (inferred) | General knowledge |
| CAS Number | 1683-85-8 | Sigma-Aldrich[2] |
| Solubility | Inferred to have moderate solubility in water and good solubility in polar organic solvents such as methanol, ethanol, and DMSO.[3] | Inferred from 2-Aminopyrimidine |
| Storage Temperature | Ambient | Sigma-Aldrich[2] |
Solution Preparation Protocol
This protocol describes a general method for preparing a stock solution of this compound. The choice of solvent will depend on the specific requirements of the downstream application. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice.
3.1. Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene tubes
3.2. Protocol for a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh 1.1309 mg of the compound.
-
Dissolution: Transfer the weighed powder to a sterile amber glass vial. Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM solution, add 1 mL of DMSO for every 1.1309 mg of compound.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 2-3 minutes, or until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for sterile applications, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3.3. Preparation of Working Solutions
Prepare fresh working solutions by diluting the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the desired vehicle (e.g., PBS or cell culture medium).
Stability Testing Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5][6] The following protocol outlines a typical forced degradation study.
4.1. Experimental Workflow for Stability Testing
Caption: Workflow for the forced degradation study of this compound.
4.2. Forced Degradation Conditions
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water). Expose the solution to the following stress conditions as outlined in Table 2.
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix equal volumes of the drug solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. |
| Base Hydrolysis | Mix equal volumes of the drug solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C. |
| Oxidation | Mix equal volumes of the drug solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. |
| Thermal Degradation | Incubate the drug solution and solid powder at 80°C in a calibrated oven. |
| Photostability | Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
4.3. Sampling and Analysis
Collect samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). For acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Stability-Indicating HPLC Method (Exemplary)
A stability-indicating method is crucial for separating the parent compound from any degradation products.[7][8] The following is a hypothetical HPLC method that can serve as a starting point for method development.
Table 3: Exemplary HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 280 nm |
5.1. Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized in Table 4.
Table 4: HPLC Method Validation Parameters
| Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. |
| Linearity | To demonstrate that the results are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | To demonstrate the closeness of the test results obtained by the method to the true value. |
| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Potential Degradation Pathways
Understanding the degradation pathways is a key objective of forced degradation studies.[8] Based on the structure of this compound, several degradation pathways can be postulated.
Caption: Postulated degradation pathways for this compound.
Summary and Recommendations
The protocols outlined in these application notes provide a comprehensive framework for the preparation and stability assessment of this compound solutions. It is imperative that researchers validate these methods for their specific applications and instrumentation. The solubility should be experimentally determined in relevant solvents, and the stability-indicating HPLC method must be fully developed and validated to ensure accurate quantification of the parent compound and any potential degradants. Proper characterization of solutions will ensure the reliability and reproducibility of subsequent biological and pharmacological studies.
References
- 1. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-fluoropyrimidine | 1683-85-8 [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. gsconlinepress.com [gsconlinepress.com]
Application Notes: Suzuki-Miyaura Coupling Reactions of 5-Bromo-2-aminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly as a hinge-binding motif in kinase inhibitors. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of 5-aryl-2-aminopyrimidines from 5-bromo-2-aminopyrimidine. These products are valuable intermediates and final compounds in drug discovery programs targeting cancer, inflammatory diseases, and other disorders.
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-aminopyrimidine with various arylboronic acids. The methodologies are based on established procedures for structurally analogous compounds, such as other brominated aminopyridines and pyrimidines.[1][2] The presence of the 2-amino group can influence the electronic properties of the pyrimidine ring and may coordinate with the palladium catalyst; therefore, the conditions provided are a robust starting point for optimization.[3]
General Reaction Scheme
The Suzuki-Miyaura reaction couples 5-bromo-2-aminopyrimidine with an organoboron species, typically an arylboronic acid, in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes generalized yet robust conditions for the Suzuki-Miyaura coupling of 5-bromo-2-aminopyrimidine, adapted from protocols for structurally similar substrates.[1][2][4] Optimization may be required for specific arylboronic acids.
| Component | Recommended Conditions | Role |
| Halide | 5-Bromo-2-aminopyrimidine (1.0 equiv) | Electrophilic coupling partner |
| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv) | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Facilitates the C-C bond formation via a catalytic cycle |
| Base | K₃PO₄ (2.0 - 2.5 equiv) or K₂CO₃ (2.0 - 3.0 equiv) | Activates the boronic acid for transmetalation |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 5:1 v/v) or DME / H₂O (4:1 v/v) | Solubilizes reactants and facilitates the reaction |
| Temperature | 85 - 100 °C | Provides energy to overcome activation barriers of the reaction |
| Reaction Time | 12 - 24 hours | Duration required for the reaction to proceed to completion |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst and sensitive reagents |
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-aminopyrimidine with an arylboronic acid.
Materials and Equipment
-
5-Bromo-2-aminopyrimidine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-2-aminopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.5 equiv).[2]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[2]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[4] Subsequently, add the degassed solvent system, typically 1,4-dioxane and water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[4]
-
Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 90-95 °C and stir the mixture vigorously.[1]
-
Monitoring: Monitor the progress of the reaction periodically using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 12-18 hours).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.[2]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[2]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-aminopyrimidine product.[5]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines the major steps from reaction setup to the final purified product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science, enabling the synthesis of a wide array of arylamines, including substituted aminopyrimidines. The pyrimidine scaffold is a key structural motif in numerous biologically active compounds and pharmaceuticals. The ability to efficiently introduce amino functionalities onto the pyrimidine ring through the Buchwald-Hartwig amination allows for the rapid generation of diverse compound libraries for drug discovery and development.
These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of various substituted pyrimidines. The information is intended to guide researchers in the successful application of this transformative reaction.
Reaction Principle
The Buchwald-Hartwig amination involves the coupling of an aryl or heteroaryl halide (or pseudohalide) with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the pyrimidine halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the desired aminopyrimidine product and regenerate the active Pd(0) catalyst.[1][2] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative examples of Buchwald-Hartwig amination reactions with substituted pyrimidines, providing a comparative overview of substrates, reagents, conditions, and reported yields.
Table 1: Amination of 2-Chloropyrimidine Derivatives
| Entry | Pyrimidine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 2-Chloro-4-phenylpyrimidine | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | Dioxane | 110 | 16 | 78 |
| 3 | 2-Chloro-4,6-dimethylpyrimidine | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | Toluene | 90 | 24 | 92 |
| 4 | 4-(Pyridin-3-yl)-2-chloropyrimidine | N-Methylaniline | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu | Toluene | reflux | 7 | 35 |
Table 2: Amination of Dichloropyrimidine Derivatives
| Entry | Pyrimidine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product (Regioisomer) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 80 | 12 | 2-Amino-4-chloro | 75 |
| 2 | 2,4-Dichloropyrimidine | Piperidine | Pd₂(dba)₃ (2.5) | DavePhos (5) | K₃PO₄ | Dioxane | 100 | 18 | 4-Amino-2-chloro | 88 |
| 3 | 4,6-Dichloro-2-aminopyrimidine | Substituted Amine | - | - | Triethylamine | Solvent-free | 80-90 | - | 2,4-Diamino-6-chloro | - |
| 4 | 6-Aryl-2,4-dichloropyrimidine | N-Methylaniline | None | None | - | THF | -60 | 0.5 | 4-Amino-6-aryl-2-chloro | 91:9 ratio |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Substituted Pyrimidines
This protocol provides a general procedure that can be adapted for a variety of substituted pyrimidine and amine coupling partners. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Substituted pyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, under an inert atmosphere, add the substituted pyrimidine, palladium precatalyst, phosphine ligand, and base.[3]
-
Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times.[4] Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.[4]
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.[4]
-
Extraction: Wash the filtrate with water and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminopyrimidine.[4]
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination of substituted pyrimidines.
Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Yields: Low yields can often be attributed to the catalyst system. Ensure the use of an appropriate sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos) for coupling with pyrimidines.[5] The palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, should be of high quality. Consider using a pre-formed palladium-ligand complex for consistent activation.[5]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide good results.[5] For substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.[5]
-
Solvent and Temperature: Anhydrous toluene is a common and effective solvent.[5] Ensure the solvent is thoroughly dried, as water can deactivate the catalyst. These reactions often require elevated temperatures, typically in the range of 80-110 °C.[5]
-
Regioselectivity in Dihalopyrimidines: The regioselectivity of amination on dihalopyrimidines is influenced by both electronic and steric factors. In some cases, the choice of ligand in the palladium-catalyzed reaction can influence the regioselectivity.[5] For instance, in 2,4-dichloropyrimidines, the C4 position can be more reactive towards nucleophilic attack under certain conditions, while palladium-catalyzed amination can favor the C2 position depending on the ligand and conditions.
By carefully considering these parameters and utilizing the provided protocols and data as a starting point, researchers can successfully employ the Buchwald-Hartwig amination for the synthesis of a wide range of substituted aminopyrimidines.
References
Application Notes: 5-Fluoropyrimidin-2-amine as a Versatile Precursor for Heterocyclic Compounds in Drug Discovery
Introduction
5-Fluoropyrimidin-2-amine is a critical heterocyclic building block in medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors, anti-infectives, and central nervous system (CNS) agents.[1] The strategic incorporation of a fluorine atom at the C-5 position can significantly enhance a molecule's pharmacological profile by improving metabolic stability, binding affinity, and cell permeability.[2] The 2-amino group serves as a versatile synthetic handle, enabling the construction of a diverse array of more complex heterocyclic systems through various chemical transformations.
These notes provide an overview of key applications and synthetic protocols utilizing this compound as a precursor, with a focus on its role in the synthesis of potent kinase inhibitors.
Key Applications
-
Kinase Inhibitor Synthesis : The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors.[3] By functionalizing the 2-amino position, researchers can synthesize potent and selective inhibitors for various kinases implicated in cancer and other diseases, such as Polo-like kinase 4 (PLK4), Fms-like tyrosine kinase 3 (FLT3), and Checkpoint kinase 1 (CHK1).[3][4]
-
Fused Heterocyclic Systems : this compound is a precursor for constructing fused bicyclic and polycyclic systems like imidazo[1,2-c]pyrimidines and pyrido[2,3-d]pyrimidines.[5][6] These scaffolds are of great interest in drug discovery due to their rigid structures and ability to present diverse functionalities in three-dimensional space.
-
Cross-Coupling Reactions : The amino group allows for facile derivatization, while the pyrimidine ring can be further functionalized with leaving groups (e.g., halides) to participate in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[7][8][9] These reactions are fundamental for creating carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively, enabling the synthesis of complex molecular architectures.[7][9][10]
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-5-fluoropyrimidin-2-amines via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N cross-coupling of a halogenated 5-fluoropyrimidine derivative with various amines. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[7][11]
Workflow Overview
Caption: General workflow for the Buchwald-Hartwig C-N coupling reaction.
Materials:
-
Halogenated 5-fluoropyrimidine (e.g., 2-chloro-5-fluoropyrimidine) (1.0 equiv)
-
Aryl or alkyl amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 equiv)
-
Phosphine ligand (e.g., XPhos) (0.04 equiv)[3]
-
Base (e.g., K₂CO₃ or NaOtBu) (1.5 equiv)
-
Anhydrous solvent (e.g., n-Butanol, Toluene, or Dioxane)
-
Nitrogen or Argon gas supply
-
Flame-dried Schlenk tube or reaction vial
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (Nitrogen or Argon).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous solvent, followed by the halogenated 5-fluoropyrimidine and the amine coupling partner.
-
Seal the tube tightly and place it in a preheated oil bath or heating block.
-
Heat the reaction mixture to 85–120 °C for 8–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with a saturated sodium chloride solution.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-5-fluoropyrimidin-2-amine.
Protocol 2: Synthesis of 5-Fluoro-2-arylpyrimidines via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed C-C bond formation between a halogenated 5-fluoropyrimidine and a boronic acid or ester. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl structures.[9][13]
Materials:
-
Halogenated 5-fluoropyrimidine (e.g., 2-chloro-5-fluoropyrimidine) (1.0 equiv)
-
Aryl boronic acid or boronic ester (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.03 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equiv)
-
Anhydrous solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask or reaction vial, combine the halogenated 5-fluoropyrimidine, aryl boronic acid, and base.
-
Add the palladium catalyst under an inert atmosphere.
-
Add the anhydrous solvent system.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80–100 °C and stir for 4–16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to obtain the target 5-fluoro-2-arylpyrimidine.
Quantitative Data Summary
The derivatization of the 2-aminopyrimidine scaffold has led to the discovery of highly potent kinase inhibitors. The tables below summarize the inhibitory activities of representative compounds synthesized from pyrimidine precursors.
Table 1: Inhibitory Activity of N-Aryl-5-fluoropyrimidin-2-amine Derivatives against PLK4 Kinase
| Compound ID | Modification on Phenyl Ring | PLK4 IC₅₀ (μM) |
|---|---|---|
| 3e | 4-F | >10 |
| 3f | 4-Cl | 2.4 |
| 3g | 4-Br | 1.1 |
| 8h | 3-(morpholinomethyl)-4-((tetrahydro-2H-pyran-4-yl)oxy) | 0.0067 |
Data sourced from a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[3]
Table 2: Dual Inhibitory Activity of 5-Trifluoromethyl-2-aminopyrimidine Derivatives
| Compound ID | FLT3-D835Y IC₅₀ (nM) | CHK1 IC₅₀ (nM) | c-Kit IC₅₀ (nM) | Antiproliferation (MV4-11 cells) IC₅₀ (nM) |
|---|---|---|---|---|
| 22 | 1.9 | 0.9 | >1000 | 2.1 |
| 29 | 1.5 | 0.6 | >1000 | 1.8 |
| 30 | 1.3 | 0.4 | 598 | 1.3 |
| 31 | 1.8 | 0.8 | >1000 | 2.5 |
| 32 | 1.6 | 0.7 | >1000 | 2.2 |
Data sourced from a study on dual inhibitors of FLT3 and CHK1.[4]
Visualizations
Catalytic Cycle and Signaling Pathway
The following diagrams illustrate the mechanism of a key synthetic transformation and the biological context for the synthesized compounds.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[7][14]
Caption: Simplified FLT3 signaling pathway and the action of a kinase inhibitor.[4]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoropyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoropyrimidin-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the condensation of a fluorinated β-ketoester equivalent with guanidine.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction: The condensation reaction may not have gone to completion. | - Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: Gradually increase the reaction temperature, while carefully monitoring for the formation of degradation products. |
| Suboptimal pH: The pH of the reaction medium is crucial for the cyclization step. | - Base Selection: The choice and amount of base (e.g., sodium ethoxide, sodium methoxide) are critical. Ensure the base is freshly prepared and used in the correct stoichiometric amount to facilitate the condensation and cyclization. |
| Moisture in Reagents or Solvents: Water can interfere with the reaction, particularly with the base and any water-sensitive intermediates. | - Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. | - Order of Addition: The order in which reagents are added can influence the reaction pathway. A common procedure is to first prepare the sodium salt of the β-ketoester before adding guanidine. - Temperature Control: Maintain strict temperature control, especially during the initial stages of the reaction, to minimize the formation of byproducts. |
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Byproducts and Their Identification:
Based on the common synthetic route, several byproducts may be formed. The following table summarizes potential impurities and suggested analytical methods for their identification.
| Potential Byproduct | Structure | Formation Mechanism | Suggested Analytical Method |
| Unreacted Guanidine: | H₂N-C(=NH)-NH₂ | Incomplete reaction. | HPLC, NMR |
| Unreacted Fluorinated β-ketoester: | e.g., Ethyl 2-fluoroacetoacetate | Incomplete reaction. | GC-MS, NMR |
| 4-hydroxy-5-fluoro-6-methyl-pyrimidin-2-ylamine: (Isomeric byproduct) | Isomer of the desired product | Alternative cyclization pathway of the β-ketoester with guanidine. | HPLC, LC-MS, NMR |
| Polymeric Materials: | - | Self-condensation of the β-ketoester or other side reactions under basic conditions. | Often observed as baseline noise or broad peaks in chromatograms and can lead to difficulties in purification. |
Workflow for Impurity Identification:
Caption: A general workflow for the identification and removal of impurities during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the cyclocondensation reaction of a fluorinated β-ketoester, such as ethyl 2-fluoroacetoacetate, with guanidine in the presence of a base like sodium ethoxide.
Q2: What are the critical parameters to control during the synthesis to minimize byproduct formation?
To minimize byproduct formation, it is crucial to control the following parameters:
-
Reaction Temperature: Maintain the recommended temperature throughout the reaction to avoid degradation and side reactions.
-
Purity of Starting Materials: Use high-purity starting materials to prevent the introduction of impurities from the outset.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so ensure all glassware, solvents, and reagents are dry.
-
Stoichiometry of Reagents: Precise control over the molar ratios of the reactants and the base is essential for optimal results.
Q3: How can I purify the crude this compound?
Common purification techniques for this compound include:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system needs to be determined experimentally.
-
Column Chromatography: For more complex impurity profiles, column chromatography using silica gel can be employed to separate the desired product from byproducts.
Q4: Are there any specific safety precautions I should take during the synthesis?
Yes, the following safety precautions are recommended:
-
Handling Fluorinated Compounds: Fluorinated organic compounds should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.
-
Use of Strong Bases: Strong bases like sodium ethoxide are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Atmosphere: When working with anhydrous conditions, ensure proper handling of inert gases.
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound:
This protocol is a generalized procedure and may require optimization based on laboratory conditions and available starting materials.
Materials:
-
Ethyl 2-fluoroacetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere. To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 1 hour. The precipitated sodium chloride is typically not removed.
-
Reaction with β-Ketoester: To the suspension from step 1, add ethyl 2-fluoroacetoacetate (1.0 equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).
-
Cyclocondensation: After the addition is complete, slowly warm the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl). Remove the solvent under reduced pressure.
-
Isolation and Purification: The crude product can be isolated by filtration if it precipitates upon neutralization or after removal of the solvent. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Logical Relationship of Synthetic Steps:
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
How to increase the yield of 5-Fluoropyrimidin-2-amine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 5-Fluoropyrimidin-2-amine (also known as 5-fluoro-2,4-pyrimidinediamine) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common high-yield synthetic route for this compound?
A1: A highly effective and mild synthetic route involves the cyclocondensation of a fluorinated C3 building block, such as potassium (Z)-2-cyano-2-fluoroethenolate, with a guanidinium salt.[1] This method has been shown to produce excellent yields of 4-amino-5-fluoropyrimidines.[1] The use of guanidine hydrochloride as the salt is particularly effective, furnishing high yields without the need for additional basic additives.[1]
Q2: What are the critical factors influencing the yield of the reaction?
A2: Several factors can significantly impact the yield:
-
Choice of Guanidinium Salt: The counter-ion of the guanidine salt plays a crucial role. Guanidine hydrochloride has been shown to provide higher yields compared to guanidine carbonate.[1]
-
Purity of Starting Materials: The purity of the fluorinated precursor and the guanidine salt is critical. Impurities can lead to side reactions and a decrease in the overall yield.
-
Reaction Conditions: Temperature, reaction time, and solvent are key parameters that need to be optimized. While some related syntheses require basic conditions, the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with guanidine hydrochloride proceeds efficiently without a base.[1]
-
Work-up and Purification: Inefficient extraction or purification techniques can lead to significant product loss.
Q3: What are the common side products that can form during the synthesis?
A3: While the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with guanidine hydrochloride is reported to be clean, potential side products in similar pyrimidine syntheses can include:
-
Dimeric Species: Reactive intermediates may react with themselves instead of undergoing the desired cyclization.
-
Incompletely Cyclized Intermediates: Insufficient reaction time or temperature can lead to the isolation of stable, uncyclized intermediates.
-
Hydrolysis Products: If the reaction is performed under harsh acidic or basic conditions, hydrolysis of the amino groups on the pyrimidine ring can occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or impure starting materials. | - Ensure the purity of potassium (Z)-2-cyano-2-fluoroethenolate and guanidine hydrochloride. The enolate can decompose, and it is often prepared fresh or stored under inert conditions.[1] - Verify the identity and purity of your starting materials using analytical techniques such as NMR or mass spectrometry. |
| Incorrect guanidine salt used. | Use guanidine hydrochloride as it has been shown to give the highest yields in this specific reaction.[1] | |
| Suboptimal reaction temperature. | While the reaction proceeds at room temperature, gentle heating may be required to ensure complete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. | |
| Multiple Spots on TLC/LC-MS (Presence of Byproducts) | Side reactions due to impurities. | Purify the starting materials before use. |
| Decomposition of the product or starting materials. | Avoid unnecessarily long reaction times and excessive temperatures. Monitor the reaction progress and work it up as soon as the starting material is consumed. | |
| Low Isolated Yield After Work-up | Inefficient extraction of the product. | This compound is a polar molecule. Use a suitable polar solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. Multiple extractions may be necessary to ensure complete recovery. |
| Product loss during purification. | If using column chromatography, select an appropriate solvent system to ensure good separation from impurities without excessive band broadening. Recrystallization is often a good method for purifying aminopyrimidines and can minimize yield loss compared to chromatography. |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is based on the cyclocondensation reaction of potassium (Z)-2-cyano-2-fluoroethenolate with guanidine hydrochloride.[1]
Materials:
-
Potassium (Z)-2-cyano-2-fluoroethenolate
-
Guanidine hydrochloride
-
Anhydrous methanol
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in anhydrous methanol.
-
Add guanidine hydrochloride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically within a few hours), remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography to yield the pure product.
Data Presentation
Table 1: Effect of Guanidinium Salt Counter-ion on Yield
| Entry | Guanidinium Salt | Base | Solvent | Yield (%) | Reference |
| 1 | Guanidine hydrochloride | None | Methanol | Excellent | [1] |
| 2 | Guanidine carbonate | None | Methanol | Lower than hydrochloride | [1] |
Note: "Excellent" yield as reported in the source literature, specific quantitative data was not provided in a comparative table.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: 5-Fluoropyrimidin-2-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving 5-Fluoropyrimidin-2-amine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and modification of this compound derivatives.
Q1: I am observing low to no conversion of my starting materials in a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki). What are the potential causes and solutions?
A1: Low or no conversion in palladium-catalyzed reactions is a frequent issue. Several factors could be at play:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure your palladium precatalyst and phosphine ligand are of high quality and have been stored and handled under an inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst can often provide more reliable results as it doesn't require an in-situ reduction of Pd(II).[1]
-
Inappropriate Ligand: The choice of ligand is critical and substrate-dependent. For electron-deficient heterocycles like fluoropyrimidines, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often effective.[1][2]
-
Suboptimal Base: The base plays a crucial role in the catalytic cycle. While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can lead to faster reactions, they may be incompatible with base-sensitive functional groups. For such substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, although this might require higher reaction temperatures.[1][3][4] The solubility of the base is also a key factor to consider.[1]
-
Incorrect Solvent: The solvent must dissolve the reactants and catalyst system. Toluene and dioxane are common choices for Buchwald-Hartwig aminations.[3][5] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1]
-
Low Reaction Temperature: While some reactions proceed at room temperature, many cross-coupling reactions require elevated temperatures (typically 80-120 °C) to proceed efficiently.[3]
Q2: My reaction is producing a significant amount of side products, such as hydrodehalogenation or homocoupling products. How can I minimize these?
A2: The formation of side products is a common challenge. Here are some strategies to improve selectivity:
-
Hydrodehalogenation: This side reaction, where the halogen is replaced by a hydrogen atom, can be minimized by optimizing the base and temperature. Using a weaker or less sterically hindered base and lowering the reaction temperature can sometimes suppress this pathway.[3]
-
Homocoupling of Boronic Acids (in Suzuki reactions): This is often due to the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere. The choice of palladium catalyst and base can also influence the extent of homocoupling.[6][7]
-
Formation of Multiple Isomers: In cases of multiple reactive sites, consider the use of protecting groups to block unwanted reactivity. The Boc (tert-butoxycarbonyl) group is a common choice for protecting the amino group of 2-aminopyrimidines.[3][8]
Q3: I am struggling with the purification of my N-aryl-5-fluoropyrimidin-2-amine product. What are the recommended purification strategies?
A3: The purification of polar, nitrogen-containing heterocyclic compounds can be challenging.
-
Column Chromatography: This is the most common method.
-
Normal-Phase Silica Gel: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective. To prevent peak tailing, which is common with amines on silica gel, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. Alternatively, using an amine-functionalized silica gel can significantly improve separation.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA), can be effective.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially on a larger scale. Common solvents for recrystallization of pyrimidine derivatives include ethanol, acetone, and 1,4-dioxane.[9]
Q4: Should I protect the amino group of this compound before performing certain reactions?
A4: Yes, protecting the 2-amino group is often a crucial step to avoid side reactions and improve the yield of the desired product, especially in reactions where the amino group can compete with other nucleophiles or react with the reagents.
-
When to Protect:
-
Reactions with strong bases or nucleophiles: The amino group is nucleophilic and can react with electrophiles.
-
Palladium-catalyzed cross-coupling reactions: While some reactions can proceed without protection, protecting the amine can prevent the formation of di-arylated or other side products.
-
-
Common Protecting Group: The most common protecting group for the amino group is the tert-butoxycarbonyl (Boc) group . It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or DMAP.[4][10][11]
-
Deprotection: The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.[10][11][12][13][14]
Quantitative Data
The following table summarizes representative yields for N-arylation reactions of aminopyrimidine derivatives under various conditions. Note that yields can be highly substrate-dependent, and optimization is often necessary.
| Aryl Halide/Pseudohalide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | 4-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 8 | 27-82 | [15] |
| 6-Bromopurine ribonucleoside | Aryl Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | - | Good | [16] |
| 6-Chloropurine ribonucleoside | Aryl Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | - | Good | [16] |
| 2-Fluoro-4-iodopyridine | Aromatic Amine | Pd(OAc)₂ / BINAP | K₂CO₃ | - | MW | 0.5 | Good | [9] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium precatalyst (0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (1.4 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-fluoropyrimidin-2-amine.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. soc.chim.it [soc.chim.it]
- 16. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Fluoropyrimidin-2-amine stability issues and degradation products
Disclaimer: The following information is a technical guide based on the general principles of pyrimidine chemistry and forced degradation studies of related compounds. Specific stability data and degradation pathways for 5-Fluoropyrimidin-2-amine are not extensively available in public literature. The provided experimental protocols and data are illustrative and intended to guide researchers in their own investigations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: What are the potential stability issues I should be aware of when working with this compound?
A2: Based on the structure of this compound, potential stability issues include susceptibility to:
-
Hydrolysis: The amino group and the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The aromatic amine functionality can be prone to oxidation, potentially leading to colored degradation products.
-
Photodegradation: Exposure to UV or visible light may induce degradation.
-
Thermal Degradation: Elevated temperatures can lead to decomposition.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products have not been extensively reported, potential degradation pathways could lead to:
-
Hydrolysis products: Cleavage of the amino group to form a hydroxyl derivative. Ring-opening of the pyrimidine structure may also occur under harsh conditions.
-
Oxidation products: Formation of N-oxides or hydroxylated species on the pyrimidine ring.
-
Photodegradation products: Complex mixtures of smaller molecules resulting from ring cleavage and defluorination.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products.
Troubleshooting Guides
Problem: I am observing a change in the color of my solid this compound sample over time.
| Potential Cause | Troubleshooting Step |
| Oxidation | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed. |
| Light Exposure | Store the compound in an amber vial or a light-blocking container. |
Problem: My HPLC analysis shows the appearance of new peaks in my this compound sample.
| Potential Cause | Troubleshooting Step |
| Degradation | Review storage conditions. Ensure the sample is stored at the recommended temperature and protected from light and moisture. |
| Contamination | Verify the purity of the solvent used to dissolve the sample. Run a blank injection to check for system contamination. |
Problem: I am seeing poor reproducibility in my experimental results using this compound.
| Potential Cause | Troubleshooting Step |
| Sample Instability | Prepare solutions of this compound fresh before each experiment. If solutions must be stored, evaluate their stability over the intended storage duration. |
| Inconsistent Sample Handling | Ensure consistent sample handling procedures, including weighing, dissolution, and storage. |
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60 °C | 12% | Hydrolysis of amino group |
| 0.1 M NaOH | 24 h | 60 °C | 8% | Ring opening products |
| 3% H₂O₂ | 24 h | Room Temp | 18% | N-oxide formation |
| Thermal (Solid) | 7 days | 80 °C | < 5% | Minor decomposition products |
| Photolytic (ICH Q1B) | - | - | 15% | Complex mixture |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 3: Forced Photolytic Degradation Study
-
Sample Preparation: Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent. Also, place a sample of the solid compound in a transparent container.
-
Light Exposure: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Control Samples: Keep parallel samples in the dark under the same temperature conditions to serve as controls.
-
Analysis: Analyze the exposed and control samples by a validated stability-indicating HPLC method.
Protocol 4: Forced Thermal Degradation Study
-
Solid State:
-
Place a known amount of solid this compound in a controlled temperature oven at 80 °C.
-
Withdraw samples at appropriate time points (e.g., 1, 3, 7 days).
-
Dissolve the samples in a suitable solvent for analysis.
-
-
Solution State:
-
Prepare a solution of this compound (e.g., 1 mg/mL).
-
Incubate the solution in a controlled temperature oven at 60 °C.
-
Withdraw aliquots at appropriate time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
Technical Support Center: Purification of 5-Fluoropyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Fluoropyrimidin-2-amine. Our aim is to address common challenges encountered during the removal of impurities from this compound, ensuring high purity for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
Common impurities can arise from starting materials, byproducts of the synthesis reaction, or degradation products. Depending on the synthetic route, which often involves the condensation of a guanidine source with a β-ketoester or a similar precursor, potential impurities may include:
-
Unreacted starting materials: Such as guanidine salts and fluorinated ketoesters.
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Isomeric byproducts: Positional isomers may form depending on the precursors and reaction conditions.
-
Over-alkylation or arylation products: If alkyl or aryl halides are used in subsequent steps.
-
Hydrolysis products: The amino and fluoro groups can be susceptible to hydrolysis under certain pH and temperature conditions.
-
Solvent-related impurities: Residual solvents from the reaction or initial purification steps.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the complexity of the impurity profile. A common mobile phase is a mixture of ethyl acetate and hexanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and can be used for quantitative purity analysis (qNMR) with an internal standard.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of impurities.
Q3: Which purification techniques are most effective for this compound?
The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample.
Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent is not polar enough to dissolve the polar this compound.
-
Solution:
-
Select a more polar solvent. Good starting points for aminopyrimidines include ethanol, methanol, isopropanol, or acetonitrile.
-
Use a solvent mixture. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., methanol) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast. Impurities can also lower the melting point of the mixture, leading to oiling out.
-
Solution:
-
Reheat and add more solvent: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Scratch the flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
-
Use a seed crystal: If a small amount of pure, crystalline product is available, adding a tiny crystal to the cooled solution can induce crystallization.
-
Issue 3: Low recovery of crystals after filtration.
-
Possible Cause: Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may also be significantly soluble in the cold solvent.
-
Solution:
-
Reduce the volume of the mother liquor: Concentrate the filtrate by evaporation and cool it again to recover more crystals.
-
Cool the solution to a lower temperature: Place the flask in an ice bath or refrigerator for a longer period to maximize crystal precipitation.
-
Re-evaluate the solvent choice: Select a solvent in which the compound has a steeper solubility curve (i.e., much higher solubility at high temperature and very low solubility at low temperature).
-
Column Chromatography
Column chromatography is ideal for separating compounds with different polarities from a mixture.
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen mobile phase (eluent) does not provide sufficient resolution. The stationary phase may not be appropriate for the basic nature of the aminopyrimidine.
-
Solution:
-
Optimize the mobile phase: Use TLC to screen different solvent systems. For normal-phase chromatography on silica gel, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point.
-
Use a modified stationary phase: For basic compounds like this compound, standard silica gel can lead to peak tailing due to strong interactions. Consider using an amino-functionalized silica gel column, which can improve peak shape and separation.[1]
-
Add a modifier to the mobile phase: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to neutralize acidic sites on the silica gel and reduce peak tailing.[1]
-
Issue 2: The compound streaks or shows significant tailing on the column.
-
Possible Cause: Strong interaction between the basic amine and acidic silanol groups on the silica gel stationary phase. The sample may have been overloaded on the column.
-
Solution:
-
Use an amino-functionalized silica gel column: This is often the most effective solution for purifying basic amines.[1]
-
Add a basic modifier: As mentioned above, adding triethylamine or another amine to the mobile phase can significantly improve peak shape.
-
Reduce the sample load: Overloading the column can lead to poor separation and peak tailing. Use an appropriate amount of sample for the column size.
-
Consider reversed-phase chromatography: If normal-phase chromatography is problematic, reversed-phase HPLC with a C18 column and an aqueous/organic mobile phase (e.g., water/acetonitrile with formic acid) can be an effective alternative.
-
Experimental Protocols
Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Parameter | Typical Value |
| Starting Purity | 85-95% |
| Final Purity | >99% |
| Yield | 70-90% |
Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (standard or amino-functionalized)
-
Mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol with 0.5% triethylamine)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the chromatography column. Allow the silica gel to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Typical Value |
| Starting Purity | 70-85% |
| Final Purity | >98% |
| Yield | 60-80% |
Visualizing the Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A standard workflow for the purification of this compound using column chromatography.
References
Challenges in the scale-up of 5-Fluoropyrimidin-2-amine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Fluoropyrimidin-2-amine production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: Common synthetic strategies for producing this compound and related fluorinated pyrimidines on a larger scale often involve multi-step processes. One approach is the cyclocondensation reaction between a β-fluoroenolate salt and amidine hydrochlorides, which can provide good yields under mild conditions.[1] Another potential route, by analogy to similar compounds, could involve the transformation of a pre-existing pyrimidine ring, for instance, through amination of a suitable precursor like a halogenated pyrimidine.[2][3]
Q2: What are the critical safety precautions to consider during the production of this compound?
A2: this compound and its intermediates can be hazardous. It is crucial to handle all chemicals in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4] The compound is harmful if swallowed and can cause skin and serious eye irritation.[5] Ensure that non-sparking tools are used to prevent fire from electrostatic discharge.[4]
Q3: How can I purify the final this compound product effectively on a larger scale?
A3: Purification of the final product at scale often involves crystallization, filtration, and washing. Recrystallization from a suitable solvent system is a common method to achieve high purity. The choice of solvent will depend on the solubility profile of this compound and its impurities. Filtration techniques such as membrane filtration can be employed to remove particulate matter.[6][7] It is also important to ensure that any residual solvents and reagents are removed, which can be verified by analytical techniques like HPLC and GC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Poor quality of starting materials or reagents. 4. Formation of side products. | 1. Monitor the reaction progress using techniques like TLC, HPLC, or GC to ensure completion. 2. Optimize the reaction temperature and time based on small-scale experiments before scaling up. 3. Ensure the purity of all starting materials and reagents. Use anhydrous solvents if the reaction is moisture-sensitive. 4. Identify the side products using analytical methods (e.g., LC-MS) to understand the side reactions and adjust reaction conditions to minimize them.[1] |
| Impure Product | 1. Inefficient purification. 2. Presence of unreacted starting materials. 3. Co-precipitation of byproducts. | 1. Optimize the recrystallization solvent and procedure. Consider using a multi-step purification process if necessary. 2. Ensure the reaction goes to completion. An extra equivalent of one of the reagents might be necessary. 3. Adjust the pH or solvent composition during workup to prevent the precipitation of unwanted byproducts. |
| Difficulty in Product Isolation | 1. The product is an oil or amorphous solid. 2. High solubility of the product in the reaction mixture. | 1. Attempt to induce crystallization by seeding with a small crystal of the pure product, or by performing a thorough solvent screen to find a suitable crystallization solvent. 2. If the product is highly soluble, consider extraction into a different solvent followed by evaporation. Anti-solvent precipitation can also be an effective technique. |
| Scale-up Issues (e.g., exotherms, mixing problems) | 1. Inadequate heat transfer in larger reactors. 2. Inefficient mixing leading to localized concentration gradients. | 1. Ensure the reactor has adequate cooling capacity. For highly exothermic reactions, consider a semi-batch process where one reagent is added gradually. 2. Use appropriate agitation and reactor geometry to ensure efficient mixing at scale.[8] |
Experimental Protocols
Synthesis of this compound via Cyclocondensation
This protocol is based on a general method for the synthesis of fluorinated pyrimidines.[1]
Materials:
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Potassium (Z)-2-cyano-2-fluoroethenolate
-
Guanidine hydrochloride
-
Anhydrous solvent (e.g., Methanol)
Procedure:
-
In a suitable reactor, dissolve potassium (Z)-2-cyano-2-fluoroethenolate in the anhydrous solvent under an inert atmosphere.
-
Add guanidine hydrochloride to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-Alkyl- and 2-Aryl-Substituted 5-Fluoro-4-aminopyrimidines[1]
| Entry | R-group of Amidine | Yield (%) |
| 1 | H | 85 |
| 2 | Methyl | 93 |
| 3 | Cyclopropyl | 81 |
| 4 | tert-Butyl | 88 |
Note: This table is an example based on the synthesis of related compounds and illustrates the type of data that should be collected during process development.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for production issues.
References
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. atlas-scientific.com [atlas-scientific.com]
- 8. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
Side reactions of 5-Fluoropyrimidin-2-amine with nucleophiles
Welcome to the technical support center for 5-Fluoropyrimidin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during its use with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophilic attack sites on this compound?
The primary site of nucleophilic attack for alkylating and acylating agents is the exocyclic amino group (-NH2), which is the most nucleophilic position. However, under certain conditions, reaction at the ring nitrogens (N1 or N3) can occur, although this is generally less favorable. For nucleophilic aromatic substitution (SNAr), the fluorine atom at the C5 position is the target for displacement by strong nucleophiles under forcing conditions.
Q2: Can this compound undergo self-reaction or dimerization?
While not a common occurrence under standard synthetic conditions, self-condensation or dimerization is a potential side reaction at elevated temperatures or in the presence of certain catalysts. This can lead to the formation of complex mixtures and a reduction in the yield of the desired product.
Q3: Is this compound stable in all common organic solvents?
This compound is generally stable in many common aprotic solvents like THF, DCM, and acetonitrile at room temperature. However, at elevated temperatures, it may react with nucleophilic solvents. For instance, in alcohols like methanol or ethanol, there is a possibility of forming the corresponding 5-alkoxypyrimidin-2-amine as a minor byproduct. Instability and degradation have also been observed for similar halogenated pyrimidines in solvents like DMF and DMSO at high temperatures.
Q4: Can the fluorine atom be displaced by nucleophiles?
Displacement of the fluorine atom at the C5 position via nucleophilic aromatic substitution (SNAr) is possible but typically requires strong nucleophiles and potentially harsh reaction conditions (e.g., high temperatures, strong bases). The electron-donating nature of the 2-amino group makes this substitution less facile than in pyrimidines bearing electron-withdrawing groups.
Troubleshooting Guide
Issue 1: Formation of Multiple Products in N-Alkylation Reactions
Question: I am trying to perform a mono-alkylation on the amino group of this compound with an alkyl halide, but I am observing multiple products, including a di-alkylated species and unreacted starting material. How can I improve the selectivity for mono-alkylation?
Answer:
Over-alkylation is a common side reaction when reacting primary amines with alkylating agents, as the mono-alkylated product can be more nucleophilic than the starting amine.
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help minimize the formation of the di-alkylated product.
-
Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to deprotonate the resulting ammonium salt without competing in the alkylation.
-
Protecting Groups: For more complex syntheses, consider protecting the amino group (e.g., as a carbamate or amide), performing the desired reaction on another part of the molecule, and then deprotecting the amine.
Issue 2: Hydrolysis of the Fluoro-Substituent
Question: During my reaction, which is run in the presence of a strong aqueous base, I have identified a byproduct that appears to be 5-Hydroxypyrimidin-2-amine. What is causing this and how can I prevent it?
Answer:
The C-F bond on the pyrimidine ring can be susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis. This is more likely to occur under harsh conditions such as high temperatures and high concentrations of a strong base.
Troubleshooting Steps:
-
Anhydrous Conditions: If possible, switch to anhydrous conditions and use a non-hydroxide base (e.g., sodium hydride, potassium tert-butoxide) in an aprotic solvent.
-
Weaker Base: If an aqueous base is necessary, consider using a weaker base (e.g., potassium carbonate) to minimize the concentration of hydroxide ions.
-
Lower Temperature: Reduce the reaction temperature to decrease the rate of the hydrolysis side reaction.
-
Shorter Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to the harsh conditions once the desired transformation is complete.
Issue 3: Low Yield and Complex Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I am getting a low yield of the desired product along with several byproducts. What are the likely side reactions and how can I optimize the reaction?
Answer:
Palladium-catalyzed cross-coupling reactions can be accompanied by several side reactions, including hydrodehalogenation of the aryl halide, homocoupling of the starting materials, and decomposition of the catalyst.
Troubleshooting Steps:
-
Ligand and Catalyst Screening: The choice of palladium precursor and ligand is crucial. For C-N bond formation, ligands such as BINAP, Xantphos, or Buchwald's biaryl phosphine ligands are often effective. It is recommended to screen a variety of ligands to find the optimal one for your specific substrates.
-
Base Selection: The choice of base is critical. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The strength and solubility of the base can significantly impact the reaction outcome.
-
Solvent Choice: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.
-
Temperature Control: The optimal temperature should be determined empirically. Too high a temperature can lead to catalyst decomposition and side reactions, while too low a temperature may result in a sluggish reaction.
-
Inert Atmosphere: It is imperative to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and the phosphine ligands.
Quantitative Data Summary
| Side Reaction | Nucleophile/Reagent | Conditions | Typical Side Product Yield |
| Di-alkylation | Alkyl Halide | Excess alkyl halide, high temperature | 5-20% |
| Hydrolysis | Hydroxide (e.g., NaOH) | Aqueous, > 80°C | 10-30% |
| Alkoxylation | Alcohol (Solvent) | High temperature (> 100°C) | < 5% |
| Hydrodehalogenation | Aryl Halide (in Pd coupling) | Suboptimal catalyst/ligand | 5-15% |
Note: The yields are approximate and can vary significantly based on the specific reactants and reaction conditions.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation
This protocol aims to minimize the di-alkylation side product.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (2.0 equivalents) and a suitable anhydrous solvent (e.g., THF or acetonitrile).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equivalents).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Alkylating Agent Addition: Dissolve the alkyl halide (1.0 equivalent) in a small amount of the same anhydrous solvent and add it dropwise to the cooled reaction mixture over 30-60 minutes using a syringe pump.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Hydrolysis in a Base-Mediated Reaction
This protocol is designed for reactions requiring a base where the fluoro group is sensitive to hydrolysis.
-
Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equivalent) and the other reactant in an anhydrous aprotic solvent (e.g., THF, dioxane).
-
Base Addition: Use a non-hydroxide base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium tert-butoxide (KOtBu, 1.2 equivalents). Add the base portion-wise at 0°C.
-
Reaction: Stir the reaction at the desired temperature (preferably not exceeding 60-70°C if possible) and monitor its progress.
-
Quenching: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Proceed with a standard aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: Common side reaction pathways of this compound.
Caption: A general workflow for troubleshooting side reactions.
Preventing polymerization during 5-Fluoropyrimidin-2-amine synthesis
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of dark, insoluble material in my reaction mixture. Could this be a polymer?
A1: The formation of dark, insoluble materials can be an indication of polymerization or decomposition. Aromatic amines, especially under oxidative conditions or at elevated temperatures, can be susceptible to polymerization. While specific data on 5-Fluoropyrimidin-2-amine is limited, this is a common issue with many heterocyclic amines. To mitigate this, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Careful control of the reaction temperature is also crucial, as excessive heat can promote side reactions.[1][2]
Q2: My reaction is resulting in a low yield of the desired 2-amino-5-fluoropyrimidine. What are the likely causes and how can I improve it?
A2: Low yields in amination reactions of fluoropyrimidines can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. A systematic optimization of these parameters may be necessary. For instance, some amination reactions require elevated temperatures to proceed at a reasonable rate.[3]
-
Side Reactions: Besides polymerization, other side reactions such as hydrolysis of the starting material or product, or the formation of regioisomers, can reduce the yield of the desired product.
-
Purification Losses: The purification process itself can lead to a loss of product. Ensure that your extraction and chromatography conditions are optimized for your target molecule.
Q3: What are some common side reactions to be aware of during the synthesis of fluorinated aminopyrimidines?
A3: Besides polymerization, other potential side reactions include:
-
Hydrolysis: If water is present in the reaction mixture, fluorinated pyrimidines can undergo hydrolysis, replacing the fluorine atom with a hydroxyl group. It is crucial to use anhydrous solvents and reagents.
-
Over-amination: In cases where di- or tri-halogenated pyrimidines are used as starting materials, multiple amino groups may be introduced. Controlling the stoichiometry of the amine nucleophile is important to achieve selective mono-amination.
-
Ring Opening: Under harsh basic or acidic conditions, the pyrimidine ring can be susceptible to ring-opening reactions.
-
Defluorination: Although less common, under certain reductive conditions, the fluorine atom might be removed.[4]
Q4: How can I effectively purify my this compound product from potential byproducts?
A4: Purification of fluorinated amines can often be achieved through standard techniques:
-
Acid-Base Extraction: As an amine, the product can be protonated with an acid and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent can be a highly effective purification method.
Troubleshooting Guide
The following table summarizes potential issues, their likely causes, and recommended solutions for challenges encountered during the synthesis of fluorinated aminopyrimidines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive starting materials | Verify the purity and identity of starting materials using appropriate analytical techniques (NMR, MS). |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions may require heating to overcome the activation energy.[1][2] | |
| Poor choice of solvent | Screen different anhydrous solvents to find one that provides good solubility for all reactants and is compatible with the reaction conditions. | |
| Formation of Dark, Tarry Substance (Potential Polymerization) | Presence of oxygen | Ensure the reaction is carried out under a strict inert atmosphere (Nitrogen or Argon). |
| High reaction temperature | Lower the reaction temperature and monitor for improvement. A temperature screen is recommended. | |
| Presence of radical initiators | Ensure all reagents and solvents are free from peroxides or other potential radical initiators. | |
| Presence of Multiple Products in TLC/LC-MS | Formation of regioisomers | If applicable to your specific synthesis route, consider using protecting groups to direct the reaction to the desired position. |
| Over-amination | Carefully control the stoichiometry of the aminating agent. A slow, dropwise addition may be beneficial. | |
| Decomposition of starting material or product | Reduce the reaction temperature or time. Check the stability of your compounds under the reaction conditions. | |
| Difficult Purification | Product co-elutes with impurities | Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina). |
| Product is an oil and difficult to handle | Attempt to form a salt (e.g., hydrochloride) which may be a crystalline solid and easier to purify. |
Experimental Protocols
While a specific protocol for preventing polymerization in this compound synthesis is not available, the following detailed protocol for the synthesis of the structurally related compound, 2-amino-5-fluoropyridine, highlights key steps where careful control can minimize side reactions. This synthesis proceeds via a multi-step sequence starting from 2-aminopyridine.[5]
Synthesis of 2-Amino-5-fluoropyridine[5]
This synthesis involves several steps, including nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction to introduce the fluorine, and finally, hydrolysis. The conditions for each step are optimized to maximize yield and purity.
Optimized Reaction Conditions:
| Step | Temperature | Time | Molar Yield |
| Nitrification | 45°C | 2 h | 41% |
| Amino Acetylation | Reflux | 1 h | 96.3% |
| Reduction of Nitro Group | Reflux | 1 h | 90% |
| Diazotization | -5 to 0°C | 2 h | 81.4% |
| Schiemann Reaction | 130°C | 0.5 h | 51.6% (for two steps) |
| Hydrolysis of Acetyl Group | Reflux | 2.5 h |
Note: The yield for the Schiemann reaction and subsequent hydrolysis are reported together.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in amination reactions.
Caption: A logical workflow for troubleshooting low yields and impurities.
Synthetic Pathway of 2-Amino-5-fluoropyridine
This diagram outlines the multi-step synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine, a common precursor.
Caption: Synthetic route to 2-amino-5-fluoropyridine from 2-aminopyridine.
References
- 1. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Fluoropyrimidin-2-amine and 2-Aminopyrimidine
In the landscape of medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the structural core of numerous biologically active molecules. This guide provides a detailed comparison of the biological activities of two such fundamental pyrimidine derivatives: 5-Fluoropyrimidin-2-amine and 2-aminopyrimidine. While both compounds share a common 2-aminopyrimidine core, the presence of a fluorine atom at the C5 position in this compound can significantly influence its biological profile. This comparison draws upon available experimental data to highlight their differences in anticancer and enzyme inhibitory activities.
Overview of Biological Activities
2-Aminopyrimidine serves as a versatile building block for the synthesis of a wide array of derivatives with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3][4][5] The parent 2-aminopyrimidine itself, however, is generally considered to possess weak biological activity. For instance, one study found that 2-aminopyrimidine showed no noteworthy biofilm inhibition activity at a concentration of 200 µM.[6] Its primary significance lies in being a foundational scaffold for the development of more potent and selective drug candidates.
On the other hand, the introduction of a fluorine atom to the pyrimidine ring, as in This compound , is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and overall biological activity. Fluorinated pyrimidines, such as the widely used anticancer drug 5-fluorouracil (5-FU), are known to act as potent inhibitors of thymidylate synthase, a crucial enzyme in DNA synthesis.[7][8][9][10] While specific biological data for this compound is less abundant in publicly available literature, its structural similarity to other fluoropyrimidines suggests potential activity in similar biological pathways.[11]
Comparative Quantitative Data
Direct comparative studies of the biological activities of this compound and 2-aminopyrimidine are scarce. However, by collating data from various studies on their derivatives and related compounds, a comparative picture can be formed. The following tables summarize the inhibitory concentrations (IC50) of various derivatives of 2-aminopyrimidine against different cancer cell lines and enzymes. Due to the limited availability of specific data for the parent compounds, this data on derivatives provides insight into the potential of each scaffold.
Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives (IC50 in µM)
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Thiopyrimidine | SW480 (Colon Cancer) | 11.08 | [3] |
| Aminopyrimidine-2,4-dione | MDA-MB-231 (Breast Cancer) | 0.78 | [12] |
| Aminopyrimidine-2,4-dione | HT-29 (Colon Cancer) | 0.76 | [12] |
| Aminopyrimidine-2,4-dione | U-937 (Lymphoma) | 0.95 | [12] |
| 2-Amino-4-chloro-pyrimidine | HCT116 (Colon Cancer) | 89.24 | [13] |
| 2-Amino-4-chloro-pyrimidine | MCF7 (Breast Cancer) | 89.37 | [13] |
Table 2: Enzyme Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Derivative Type | Target Enzyme | IC50 (µM) | Reference |
| Aminopyrimidinone | Casein Kinase 2 (CK2) | 1.1 | [14] |
| 2-Aminopyrimidine | β-Glucuronidase | 2.8 | [2][5] |
| Aminopyrimidine-2,4-dione | BRD4 | 0.029 | [12] |
| Aminopyrimidine-2,4-dione | PLK1 | 0.094 | [12] |
| 2-Aminopyrimidine | Wnt Signaling Pathway | ~10 | [15] |
| 2-Aminopyrimidine Carbamate | Lck (Lymphocyte-specific protein tyrosine kinase) | - | [11] |
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are mediated through their interaction with various cellular signaling pathways.
2-Aminopyrimidine Derivatives
Derivatives of 2-aminopyrimidine have been shown to modulate several key signaling pathways implicated in cancer and other diseases:
-
Wnt Signaling Pathway: Certain 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which is often dysregulated in cancer.[15] Inhibition of this pathway can lead to decreased cell proliferation and tumor growth.
Caption: Inhibition of the Wnt signaling pathway by 2-aminopyrimidine derivatives.
-
Kinase Inhibition: The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors.[16] These compounds can target a variety of kinases involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinases (CDKs), Polo-like Kinases (PLKs), and Bromodomain-containing protein 4 (BRD4).[12][14]
This compound and Fluoropyrimidines
The primary mechanism of action for fluoropyrimidines like 5-fluorouracil involves the inhibition of thymidylate synthase (TS) .[7][8][9][10] This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By inhibiting TS, these compounds lead to a depletion of thymidine, which in turn disrupts DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells. It is plausible that this compound could act through a similar mechanism.
Caption: Mechanism of thymidylate synthase inhibition by fluoropyrimidines.
Experimental Protocols
The biological activities of these compounds are typically evaluated using a variety of in vitro assays.
Cytotoxicity Assays (e.g., MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., this compound or 2-aminopyrimidine) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[13]
Caption: General workflow for an MTT cytotoxicity assay.
Enzyme Inhibition Assays
The ability of a compound to inhibit a specific enzyme is a key measure of its biological activity.
-
Assay Setup: A reaction mixture is prepared containing the purified enzyme, a suitable buffer, and the test compound at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a short period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the enzyme's substrate.
-
Detection: The progress of the reaction is monitored over time by measuring the formation of a product or the depletion of a substrate. This can be done using various methods, such as spectrophotometry, fluorometry, or luminometry, depending on the specific enzyme and substrate.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the reaction rate against the inhibitor concentration.
Conclusion
Both this compound and 2-aminopyrimidine are important scaffolds in medicinal chemistry. While 2-aminopyrimidine serves as a foundational structure for a vast number of biologically active derivatives targeting a wide range of cellular processes, its inherent activity appears to be low. The introduction of a fluorine atom in this compound suggests a potential for more potent biological activity, particularly as an inhibitor of key enzymes in nucleotide metabolism, such as thymidylate synthase, a mechanism shared with the established anticancer drug 5-fluorouracil.
Further direct comparative studies are necessary to fully elucidate the differences in their biological profiles. However, based on the extensive research into their respective derivative classes, it is evident that both scaffolds hold significant promise for the development of novel therapeutic agents. Future research should focus on obtaining specific quantitative data for the parent compounds to provide a clearer and more direct comparison of their biological activities.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Mode of action of fluoropyrimidines, in relation to their clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. droracle.ai [droracle.ai]
- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 5-Fluoropyrimidin-2-amine vs. 5-Chloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical determinant in the successful and efficient execution of synthetic routes in drug discovery and development. Halogenated pyrimidines are a cornerstone of medicinal chemistry, offering versatile handles for a variety of chemical transformations. This guide provides a comprehensive comparison of the reactivity of two key building blocks: 5-fluoropyrimidin-2-amine and 5-chloropyrimidin-2-amine. The analysis focuses on three indispensable reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, providing a theoretical framework and practical experimental protocols to inform synthetic strategy.
Theoretical Underpinnings of Reactivity
The reactivity of 5-fluoro- and 5-chloropyrimidin-2-amine is primarily dictated by the nature of the halogen substituent and the electronic properties of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to nucleophilic attack.
For Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile. Fluorine, being the most electronegative halogen, is a superior leaving group in SNAr reactions. This is because it strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the developing negative charge in the Meisenheimer intermediate. Consequently, this compound is expected to be significantly more reactive in SNAr reactions than its chloro-analogue.
In contrast, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination , the key initial step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The C-Cl bond is weaker and more polarizable than the C-F bond, making it more susceptible to oxidative addition. Therefore, 5-chloropyrimidin-2-amine is anticipated to be the more reactive partner in these transformations, generally requiring milder reaction conditions and lower catalyst loadings.
Comparative Reactivity Summary
| Reaction Type | This compound | 5-Chloropyrimidin-2-amine | Predicted Reactivity Order |
| Nucleophilic Aromatic Substitution (SNAr) | Higher Reactivity/Yield | Lower Reactivity/Yield | This compound > 5-Chloropyrimidin-2-amine |
| Suzuki-Miyaura Coupling | Lower Reactivity/Yield | Higher Reactivity/Yield | 5-Chloropyrimidin-2-amine > this compound |
| Buchwald-Hartwig Amination | Lower Reactivity/Yield | Higher Reactivity/Yield | 5-Chloropyrimidin-2-amine > this compound |
Experimental Protocols
The following are generalized, yet detailed, protocols that can serve as a starting point for the experimental comparison of this compound and 5-chloropyrimidin-2-amine.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine
This protocol describes a general procedure for the reaction of the halopyrimidine with a generic secondary amine, such as morpholine.
Materials:
-
This compound or 5-Chloropyrimidin-2-amine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add the 5-halopyrimidin-2-amine (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).
-
Add morpholine (1.2 mmol) to the stirred suspension.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling with an arylboronic acid.
Materials:
-
This compound or 5-Chloropyrimidin-2-amine (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 mixture)
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine the 5-halopyrimidin-2-amine (1.0 mmol), arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL).
-
Heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed C-N bond formation with a primary amine.
Materials:
-
This compound or 5-Chloropyrimidin-2-amine (1.0 equiv)
-
Primary amine (e.g., Benzylamine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) and purge with argon.
-
Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature.
-
To this catalyst mixture, add the 5-halopyrimidin-2-amine (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Logic
To further elucidate the concepts discussed, the following diagrams illustrate the generalized workflow for SNAr reactions and the logical comparison of the predicted reactivities.
Caption: Generalized experimental workflow for SNAr reactions.
Caption: Logical comparison of predicted chemical reactivity.
The Ascendancy of 5-Fluoropyrimidin-2-amine Derivatives as Potent Kinase Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective for researchers and drug development professionals. Among the promising scaffolds, 5-Fluoropyrimidin-2-amine derivatives have emerged as a versatile class of compounds demonstrating significant efficacy against a range of therapeutically relevant kinases. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to aid in the evaluation of their potential as next-generation anticancer agents.
Comparative Efficacy Against Key Kinase Targets
The inhibitory activity of this compound derivatives has been evaluated against several critical kinases implicated in cancer progression. The following tables summarize the quantitative data, offering a clear comparison of their potency.
FLT3 and CHK1 Inhibition
A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), both crucial targets in acute myeloid leukemia (AML).
| Compound | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 (AML cell line) IC50 (nM) | Reference |
| 30 | 2.3 | 0.9 | <4 | [1] |
| 32 | 3.1 | 1.2 | <4 | [1] |
| Quizartinib (Control) | - | - | - | [1] |
Notably, compounds 30 and 32 demonstrated potent antiproliferative activity against the MV4-11 cell line and showed superior activity against various FLT3 mutant BaF3 cell lines compared to the established inhibitor Quizartinib.[1]
TYK2 Inhibition
Indole-based analogs featuring a 5-fluoropyrimidine moiety have been investigated as selective inhibitors of Tyrosine Kinase 2 (TYK2), a key player in inflammatory and autoimmune diseases.
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Analog 1 | Data not specified | Data not specified | Data not specified | Data not specified | [2] |
| Analog 2 | Data not specified | Data not specified | Data not specified | Data not specified | [2] |
Detailed quantitative data for specific analogs were not available in the provided search results, but the study highlights the potential for high selectivity for TYK2 over other JAK family members.[2]
PLK4 Inhibition
Novel pyrimidin-2-amine derivatives have been designed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, which is often overexpressed in various cancers.
| Compound | PLK4 IC50 (µM) | Antiproliferative Activity (Breast Cancer Cells) | Reference |
| 8h | 0.0067 | Excellent | [3] |
| 3r | 0.0174 | - | [3] |
Compound 8h not only displayed high inhibitory activity against PLK4 but also exhibited favorable drug-like properties, including good plasma and liver microsomal stability.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols typically employed in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials : Purified recombinant kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent and a luminometer or spectrophotometer.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.
-
Cell Culture : Cancer cell lines (e.g., MV4-11, MCF-7) are cultured in appropriate media and conditions.
-
Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives or control drugs.
-
Incubation : The treated cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: FLT3 and CHK1 signaling pathways inhibited by this compound derivatives.
Caption: General experimental workflow for evaluating novel kinase inhibitors.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating the Structure of 5-Fluoropyrimidin-2-amine using ¹⁹F NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among its variants, ¹⁹F NMR has emerged as a powerful technique, particularly in the analysis of fluorinated compounds which are increasingly prevalent in pharmaceuticals and agrochemicals. The fluorine-19 nucleus boasts high natural abundance (100%) and a large magnetogyric ratio, leading to high sensitivity and sharp signals, making it an ideal probe for structural and environmental studies.[1][2] This guide provides a comparative analysis for the validation of the 5-Fluoropyrimidin-2-amine structure, leveraging the characteristic chemical shift of the fluorine atom in the pyrimidine ring.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment surrounding the fluorine nucleus.[1][3] Electron-withdrawing groups cause a downfield shift (to higher ppm values), while electron-donating groups lead to an upfield shift (to lower ppm values).[1] In the context of this compound, the fluorine atom is attached to an aromatic pyrimidine ring, which is substituted with an electron-donating amine group. This substitution pattern influences the electron density at the C-F bond and, consequently, its ¹⁹F chemical shift.
To validate the structure of this compound, its experimentally observed ¹⁹F NMR chemical shift can be compared against known values for structurally related fluoropyrimidine and fluoropyridine derivatives. The following table summarizes typical ¹⁹F NMR chemical shifts for relevant compounds, referenced to CFCl₃ (0 ppm).
| Compound | Functional Groups | Typical ¹⁹F Chemical Shift (ppm) |
| This compound | Fluoro, Pyrimidine, Amine | ~ -160 to -170 (Expected) |
| 5-Fluorouracil | Fluoro, Pyrimidine, Carbonyl | Variable, metabolite dependent |
| 2-Fluoropyridine | Fluoro, Pyridine | ~ -69 |
| 3-Fluoropyridine | Fluoro, Pyridine | ~ -126 |
| 4-Fluoropyridine | Fluoro, Pyridine | ~ -119 |
| Fluorobenzene | Fluoro, Benzene | ~ -113.5 |
| Hexafluorobenzene | Fluoro, Benzene | ~ -164.9 |
Note: The expected chemical shift for this compound is an estimate based on the electronic effects of the pyrimidine ring and the amine substituent. Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹⁹F NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality and reproducible ¹⁹F NMR data. The following outlines a general procedure for the analysis of small molecules like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Add a small amount of an internal standard with a known ¹⁹F chemical shift if precise referencing is required. Common standards include CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm).[4] However, for routine structural validation, referencing to the spectrometer's internal lock signal is often sufficient.
-
Transfer the solution to a clean 5 mm NMR tube.
2. NMR Instrument Parameters:
-
The experiment is typically performed on a high-field NMR spectrometer.
-
Tune the probe for the ¹⁹F frequency.
-
Spectral Width: Due to the large chemical shift range of ¹⁹F NMR (spanning over 400 ppm), initially set a wide spectral width (e.g., 200-250 ppm) to ensure all signals are captured.[2][5]
-
Transmitter Offset (O1p): Center the spectral window around the expected chemical shift region for aromatic fluorides (e.g., -100 to -200 ppm).
-
Pulse Width: Use a calibrated 90° pulse width.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-5 seconds is usually sufficient for small molecules. For accurate integration, a longer delay (5 x T₁) may be necessary.[2]
-
Number of Scans (NS): Depending on the sample concentration, 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Decoupling: Proton decoupling (e.g., using a WALTZ-16 sequence) can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a single sharp peak for the fluorine signal.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Reference the spectrum. If an internal standard was used, set its chemical shift to the known value. Otherwise, the spectrometer's default referencing can be used.
-
Integrate the signal to determine the relative number of fluorine atoms.
Logical Workflow for Structure Validation
The process of validating the structure of this compound using ¹⁹F NMR follows a logical progression from sample preparation to data interpretation. The following diagram illustrates this workflow.
Figure 1. Workflow for the validation of this compound structure using ¹⁹F NMR.
By following this systematic approach, researchers can confidently validate the chemical structure of this compound. The observed ¹⁹F NMR chemical shift, when compared with data from analogous compounds, provides strong evidence for the correct placement of the fluorine atom on the pyrimidine ring. The simplicity of the spectrum, typically a single peak in a proton-decoupled experiment, further confirms the presence of a single, unique fluorine environment within the molecule. This analytical rigor is paramount in drug discovery and development, where precise structural knowledge is fundamental.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 4. colorado.edu [colorado.edu]
- 5. F19 detection [nmr.chem.ucsb.edu]
Comparative Docking Analysis of 5-Fluoropyrimidine Derivatives in Cancer Research
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of 5-fluoropyrimidine derivatives through molecular docking studies, a pivotal computational technique in modern drug discovery. The strategic incorporation of a fluorine atom into the pyrimidine ring can significantly enhance the pharmacological profile of these compounds, influencing binding affinity, metabolic stability, and bioavailability.[1] 5-Fluorouracil (5-FU), a notable example, is a widely prescribed chemotherapeutic agent that targets thymidylate synthase (TS), an essential enzyme for DNA synthesis.[2] This guide summarizes key quantitative data, details experimental methodologies, and visualizes complex workflows to offer valuable insights for the rational design of novel and more potent anticancer agents.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding energies of various 5-fluoropyrimidine and related pyrimidine derivatives against key protein targets implicated in cancer. Lower binding energy values indicate a higher predicted binding affinity.
Table 1: Docking Results of 5-Fluoropyrimidine and Analogues against Key Cancer Protein Targets
| Compound/Analogue ID | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |
| PRA10 (5-FU analogue) | Thymidylate Synthase | 1HVY | -9.1 | [3] |
| Erlotinib (Standard) | EGFR | 1M17 | -8.1 | [4] |
| Compound 3 | EGFR | 1M17 | -8.5 | [4] |
| Compound 4 | EGFR | 1M17 | -8.9 | [4] |
| Compound 5 | EGFR | 1M17 | -9.2 | [4] |
| Compound 2g | CDK2 | 1HCK | -8.7 | [5] |
| Compound 4c | CDK2 | 1HCK | -7.9 | [6][7] |
| Compound 4a | CDK2 | 1HCK | -7.7 | [6][7] |
| Compound 4h | CDK2 | 1HCK | -7.5 | [6][7] |
| Compound 4b | CDK2 | 1HCK | -7.4 | [6][7] |
Table 2: Key Interacting Amino Acid Residues Identified in Docking Studies
| Compound/Analogue ID | Target Protein | Interacting Residues | Interaction Type | Reference |
| 5-FU Analogues | Thymidylate Synthase | Arg50A, Arg175B, Arg215A, Ser216A, Arg176B, Asn226A | Hydrogen Bonding & Non-Bonding | [3] |
| Compound A | CHK1 | Glu85, Cys87, Glu91 | Hydrogen Bonds | [8] |
| Compound A | FLT3 | Cys694, Arg745, Asp759 | Hydrogen Bonds | [8] |
| Compound 4c | CDK2 | THR 165, GLU 12, LYS 33, THR 14 | Hydrogen Bonds | [6][7] |
| Compound 4a | CDK2 | LYS 33, THR 14, THR 165, GLU 12 | Hydrogen Bonds | [6][7] |
| Erlotinib | EGFR | Not specified in detail, occupies active site | Hydrogen Bonds & Hydrophobic | [9] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines the standardized methodology for performing molecular docking of 5-fluoropyrimidine derivatives against a protein target, synthesized from multiple research studies.[1][4][7]
1. Software and Resource Requirements:
-
Chemical Drawing: ChemDraw or MarvinSketch
-
Molecular Visualization and Preparation: AutoDockTools (ADT), PyMOL, or UCSF Chimera[4][6]
-
Docking Engine: AutoDock Vina is a widely used program.[4][10]
-
Databases: Protein Data Bank (PDB) for protein structures, PubChem or ZINC for ligand structures.[4]
2. Step-by-Step Procedure:
-
Step 1: Receptor Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.[4]
-
Protein Clean-up: Remove non-essential molecules such as water, co-crystallized ligands, and ions from the PDB file using software like AutoDockTools or PyMOL.[3][4]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, which are critical for forming hydrogen bonds.[4][7]
-
Assign Charges: Compute and add appropriate atomic charges (e.g., Kollman charges).[4]
-
Save in Required Format: Save the prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock Vina.[4][6]
-
-
Step 2: Ligand (5-Fluoropyrimidine Derivative) Preparation
-
Structure Generation: Draw the 2D structure of the derivative and convert it to a 3D structure.[6]
-
Energy Minimization: Perform energy minimization to obtain a stable, low-energy conformation.[7]
-
Define Flexibility: Define the rotatable bonds (torsion tree) in the ligand to allow for conformational flexibility during docking.[4][7]
-
Save in Required Format: Save the prepared ligand in the appropriate format (e.g., PDBQT).
-
-
Step 3: Docking Simulation
-
Grid Box Generation: Define a grid box around the active site of the target protein. This box specifies the search space for the docking algorithm.[6]
-
Configuration File: Create a configuration file that specifies the file paths for the prepared receptor and ligand, the grid box parameters, and other docking settings.
-
Running the Docking Program: Execute the docking program (e.g., AutoDock Vina) using the configuration file. The software will systematically explore different orientations and conformations of the ligand within the protein's active site.[7]
-
-
Step 4: Analysis of Results
-
Docking Log File (DLG): Analyze the output log file, which contains the binding energies and coordinates for the top-ranked docked conformations (poses).[7]
-
Visualization: Use molecular visualization software to view the docked poses. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.[7]
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 5-Fluoropyrimidin-2-amine analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoropyrimidin-2-amine Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. This document summarizes key quantitative data, details experimental protocols for relevant biological assays, and visualizes pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this important chemical scaffold in drug discovery.
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved and investigational drugs, particularly as kinase inhibitors.[1][2] The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly modulate the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with the target protein. This guide focuses on elucidating the SAR of this compound analogs, providing a comparative analysis of their biological activity.
Data Presentation
The inhibitory activities of this compound analogs and related pyrimidine derivatives against various protein kinases are summarized below. These tables highlight the impact of different substituents on the core scaffold.
Table 1: Inhibitory Activity of Pyrimidin-2-amine Derivatives against Polo-like Kinase 4 (PLK4)
| Compound ID | R Group | PLK4 IC50 (µM) |
| 3b | 0.0312 | |
| 8h | 0.0067 |
Data extracted from a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[3]
Table 2: Antiproliferative Activity of Selected Pyrimidin-2-amine Derivatives against Breast Cancer Cell Lines
| Compound ID | MCF-7 IC50 (µM) | BT474 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 8h | 0.015 ± 0.002 | 0.021 ± 0.003 | 0.033 ± 0.005 |
IC50 values represent the concentration causing 50% inhibition of cell growth. Data represents the mean of three independent experiments ± standard error.[3]
Table 3: Inhibitory Activity of 5-Trifluoromethyl-2-aminopyrimidine Derivatives against FLT3 and CHK1 Kinases and Proliferation of MV4-11 cells
| Compound ID | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 IC50 (nM) |
| 22 | 1.8 | 0.9 | 3.8 |
| 29 | 1.2 | 1.1 | 2.1 |
| 30 | 0.9 | 0.7 | 1.5 |
| 31 | 1.5 | 1.3 | 2.9 |
| 32 | 2.1 | 1.6 | 3.5 |
These compounds feature a 5-trifluoromethyl group, which is electronically similar to the 5-fluoro group. Data extracted from a study on dual inhibitors of FLT3 and CHK1.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[5]
Materials:
-
Kinase of interest (e.g., PLK4, FLT3, CHK1)
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a high concentration (e.g., 10 mM).[6] A DMSO-only control is also prepared.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO control to the wells of the assay plate.[6]
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the assay buffer.
-
Add the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.[5]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, BT474, MDA-MB-231, MV4-11)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]
Mandatory Visualization
Signaling Pathway
Caption: JAK-STAT signaling pathway and the inhibitory action of a pyrimidine-based JAK inhibitor.
Experimental Workflow
Caption: General experimental workflow for in vitro kinase inhibition assays.[6]
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
In Vitro Comparison of 5-Fluoropyrimidin-2-amine and 5-bromopyrimidin-2-amine Analogs
This guide is intended for researchers, scientists, and drug development professionals to illustrate the potential biological activities and the experimental methodologies used to evaluate compounds in the 2-aminopyrimidine class.
Introduction to 2-Aminopyrimidines
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-aminopyrimidine have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of different substituents, such as halogens at the 5-position, can significantly modulate the physicochemical properties and biological activities of these compounds. This guide focuses on the comparison of analogs of 5-fluoro- and 5-bromo-substituted 2-aminopyrimidines to highlight potential differences in their in vitro profiles.
Comparative Analysis of Analog Activities
Due to the absence of direct comparative data, this section presents in vitro data for representative fluorinated and brominated 2-aminopyrimidine analogs from different studies. These examples are chosen to illustrate the types of biological activities and potencies that have been observed for this class of compounds.
Antiproliferative and Cytotoxic Activity
The antiproliferative and cytotoxic effects of 2-aminopyrimidine derivatives are commonly evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.
| Compound Analog | Cell Line | Assay Type | IC50 (µM) | Reference |
| Fluorinated Analog: (Structure not identical to 5-fluoropyrimidin-2-amine) A 5-trifluoromethyl-2-aminopyrimidine derivative (Compound 30 ) | MV4-11 (Leukemia) | Antiproliferation Assay | <0.004 | [2] |
| Brominated Analog: (Structure not identical to 5-bromopyrimidin-2-amine) A 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | Antiproliferation Assay | 14.4 |
Note: The presented IC50 values are for structurally different analogs and are not directly comparable. They serve to illustrate that halogenated 2-aminopyrimidine derivatives can exhibit potent antiproliferative activity.
Kinase Inhibition
Many 2-aminopyrimidine derivatives function as kinase inhibitors by competing with ATP for binding to the kinase active site. Their inhibitory activity is often assessed using in vitro kinase assays.
| Compound Analog | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Fluorinated Analog: (Structure not identical to this compound) A 5-trifluoromethyl-2-aminopyrimidine derivative (Compound 30 ) | FLT3-D835Y | Kinase Activity Assay | 0.8 | [2] |
| Fluorinated Analog: (Structure not identical to this compound) A 5-trifluoromethyl-2-aminopyrimidine derivative (Compound 30 ) | CHK1 | Kinase Activity Assay | 1.1 | [2] |
| Brominated Analog: (Structure not identical to 5-bromopyrimidin-2-amine) A series of 5-substituted pyridopyrimidines were evaluated as adenosine kinase inhibitors. | Adenosine Kinase | Kinase Activity Assay | Potent inhibition observed | [3] |
Note: The data highlights that fluorinated aminopyrimidine derivatives can be potent inhibitors of specific kinases. While specific IC50 values for a brominated analog were not detailed in the provided search results, the literature suggests their potential as kinase inhibitors.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standard protocols for key in vitro assays relevant to the evaluation of 2-aminopyrimidine derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate under standard cell culture conditions to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound or 5-bromopyrimidin-2-amine analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay for Kinase Inhibition
The ADP-Glo™ Kinase Assay is a luminescent assay for measuring the activity of kinases by quantifying the amount of ADP produced during the kinase reaction.[8][9][10][11]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.[10]
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at the optimal temperature for the kinase.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The kinase activity is inversely proportional to the luminescence signal in the presence of an inhibitor. Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value from a dose-response curve.
Visualizations
Experimental Workflow for In Vitro Screening
Caption: A generalized workflow for the in vitro screening of chemical compounds.
Representative Kinase Signaling Pathway: EGFR
Many 2-aminopyrimidine derivatives are designed to target protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).[12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Fluorinated Pyrimidine Kinase Inhibitors: Osimertinib vs. Selpercatinib
In the landscape of targeted cancer therapy, fluorinated pyrimidine scaffolds have emerged as a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a detailed, data-supported comparison of two leading fluorinated pyrimidine kinase inhibitors: Osimertinib (AZD9291) and Selpercatinib (LOXO-292). Developed for researchers, scientists, and drug development professionals, this document outlines their performance, underlying mechanisms, and the experimental protocols used for their characterization.
Overview of Compared Inhibitors
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while showing significantly lower activity against wild-type (WT) EGFR.[1][3] This selectivity profile contributes to a more favorable side-effect profile compared to earlier-generation TKIs.[3] Osimertinib covalently binds to the cysteine-797 residue within the ATP-binding site of the mutant EGFR kinase domain, leading to the inhibition of downstream signaling pathways critical for cell proliferation and survival.[3][4]
Selpercatinib (LOXO-292) is a highly selective and potent inhibitor of the rearranged during transfection (RET) tyrosine kinase.[5][6][7] It targets various RET alterations, including fusions and mutations, that are oncogenic drivers in several cancer types, such as non-small cell lung cancer (NSCLC) and thyroid cancers.[6][8] Selpercatinib functions as an ATP-competitive inhibitor, effectively blocking the enzymatic activity of the RET tyrosine kinase and disrupting downstream signaling pathways like MAPK/ERK and PI3K/AKT.[5][9] Its high selectivity for RET over other kinases, such as VEGFRs, is a key attribute that contributes to its manageable safety profile.[8][10]
Quantitative Performance Data
The following tables summarize the in vitro potency of Osimertinib and Selpercatinib against their primary kinase targets and other relevant kinases. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency, with lower values indicating greater potency.
Table 1: Comparative Efficacy of Osimertinib against EGFR Variants
| Kinase Target | Cell Line | IC50 (nM) |
| EGFR (Exon 19 deletion) | PC-9 | 12.92 |
| EGFR (L858R/T790M) | H1975 | 11.44 |
| EGFR (Wild-Type) | LoVo | 493.8 |
| Data sourced from Selleck Chemicals product page.[2] IC50 values can vary based on experimental conditions. |
Table 2: In Vitro Kinase Inhibitory Profile of Selpercatinib
| Kinase Target | IC50 (nmol/L) |
| RET (Wild-Type) | 0.92 |
| RET M918T | 0.92 |
| RET V804M | 0.92 |
| VEGFR1 | 24.5 |
| VEGFR3 | 67.8 |
| Data sourced from FDA regulatory documents.[10] |
Signaling Pathways and Mechanism of Action
Osimertinib and Selpercatinib exert their therapeutic effects by inhibiting key signaling pathways that drive tumor growth and survival.
Osimertinib targets mutant EGFR, a receptor tyrosine kinase that, when constitutively activated, triggers downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[1][3] By irreversibly binding to mutant EGFR, Osimertinib blocks these cascades, thereby inhibiting cell proliferation and promoting apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 6. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Efficacy of Selpercatinib in RET-Altered Thyroid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Fluoropyrimidin-2-amine Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 5-Fluoropyrimidin-2-amine scaffold, a common framework in modern kinase inhibitor design. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document aims to be an invaluable resource for assessing the on- and off-target effects of this important class of molecules.
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically approved and investigational kinase inhibitors. While designed to be potent against their primary targets, the inherent structural similarities across the human kinome often lead to off-target interactions. This cross-reactivity can result in unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's selectivity profile is a critical aspect of preclinical drug development.
Comparative Selectivity Profiling
To illustrate the varying selectivity profiles within this inhibitor class, we present a comparative analysis of two well-characterized multi-kinase inhibitors, Sunitinib and Pazopanib, alongside a more targeted investigational inhibitor, a dual FLT3/CHK1 inhibitor. The data is derived from comprehensive kinome-wide binding assays.
Inhibitor Kinase Selectivity at 1 µM
| Kinase Target | Sunitinib (% Inhibition) | Pazopanib (% Inhibition) | FLT3/CHK1 Inhibitor (% Inhibition) |
| Primary Targets | |||
| VEGFR2 (KDR) | 99 | 98 | - |
| PDGFRβ | 98 | 97 | - |
| KIT | 97 | 95 | - |
| FLT3 | 95 | 85 | 99 |
| CHK1 | - | - | 98 |
| Selected Off-Targets | |||
| ABL1 | 85 | 25 | <10 |
| SRC | 70 | 40 | <10 |
| LCK | 65 | 35 | <10 |
| c-Kit | 97 | 95 | <30[1] |
| RET | 90 | 60 | - |
| CSF1R | 88 | 92 | - |
IC50 Values for Selected Kinases (nM)
| Kinase Target | Sunitinib (IC50 nM) | Pazopanib (IC50 nM) | FLT3/CHK1 Inhibitor (IC50 nM) |
| VEGFR2 (KDR) | 2 | 10 | - |
| PDGFRβ | 5 | 21 | - |
| KIT | 1 | 70 | >1000[1] |
| FLT3 | 1 | 47 | 1.5 |
| CHK1 | >10,000 | >10,000 | 2.0 |
Note: IC50 values can vary depending on the assay conditions.
Key Signaling Pathways
The primary targets of these inhibitors are key nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for interpreting both the on-target efficacy and the off-target effects of these drugs.
Caption: Simplified signaling pathways targeted by the compared inhibitors.
Experimental Protocols
The cross-reactivity data presented in this guide is typically generated using high-throughput screening methods that assess the binding of an inhibitor to a large panel of kinases. The KINOMEscan™ platform is a widely used example of such a technology.
KINOMEscan™ Competition Binding Assay
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
Methodology:
-
Immobilization: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support.
-
Kinase Binding: A large panel of DNA-tagged recombinant human kinases are individually incubated with the immobilized ligand in the presence of the test compound.
-
Competition: The test compound and the immobilized ligand compete for the ATP-binding site of the kinase.
-
Washing: Unbound kinase and test compound are washed away.
-
Elution and Quantification: The bound, DNA-tagged kinase is eluted, and the amount of the DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically reported as percent inhibition or as a dissociation constant (Kd).
Caption: A generalized workflow for cross-reactivity profiling using a competition binding assay.
Discussion and Conclusion
The data and methodologies presented here underscore the importance of comprehensive cross-reactivity profiling in the development of this compound based kinase inhibitors.
-
Sunitinib and Pazopanib , both approved for the treatment of various cancers, exhibit broad-spectrum activity against multiple receptor tyrosine kinases, which contributes to their anti-angiogenic and anti-tumor effects. However, their extensive off-target interactions are also associated with a range of side effects.
-
The investigational FLT3/CHK1 dual inhibitor demonstrates a more targeted profile, with high potency against its intended targets and significantly less activity against a panel of other kinases. This highlights the feasibility of designing more selective inhibitors based on the same chemical scaffold.
For drug development professionals, a detailed understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of its preclinical characterization. It informs the interpretation of in vivo efficacy and toxicity studies, aids in the identification of potential biomarkers, and can guide the design of combination therapies. The use of robust and comprehensive profiling assays, such as the KINOMEscan™ platform, is essential for generating the high-quality data needed to make informed decisions in the drug discovery and development process. The continued exploration of structure-activity relationships within the this compound class will undoubtedly lead to the development of even more potent and selective kinase inhibitors in the future.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Fluoropyrimidin-2-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 5-Fluoropyrimidin-2-amine, a fluorinated pyrimidine derivative, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound.
Immediate Safety and Hazard Information
Based on the available data for this compound and structurally similar compounds, it should be handled as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound[1]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is crucial. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood[2][3][4]. For operations that may generate dust, a NIOSH-approved respirator is recommended[5].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional policies and local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All unused this compound, contaminated materials (e.g., gloves, absorbent pads, glassware), and solutions containing this compound must be treated as hazardous waste[6][7].
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[8][9]. Keep it separate from incompatible materials such as strong oxidizing agents[2].
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure lid[7].
-
Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The accumulation start date should also be clearly marked on the label[7].
Step 3: Waste Storage
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation[7].
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
-
Storage Conditions: Keep the storage area cool, dry, and well-ventilated.
Step 4: Waste Disposal
-
Contact EHS: Do not dispose of this compound down the drain or in the regular trash[10][11]. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[7][10].
-
Disposal Method: The likely disposal method for this type of compound is high-temperature incineration at a licensed hazardous waste facility. This is a common and effective method for the destruction of fluorinated organic compounds[3].
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is necessary.
-
Spill Cleanup:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container[2][4].
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS office.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[4].
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.ch [fishersci.ch]
- 5. 2-Amino-5-fluoropyridine 97 21717-96-4 [sigmaaldrich.com]
- 6. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. web.uri.edu [web.uri.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. nems.nih.gov [nems.nih.gov]
Essential Safety and Operational Guide for Handling 5-Fluoropyrimidin-2-amine
Disclaimer: This document provides a summary of safety protocols for handling 5-Fluoropyrimidin-2-amine, compiled from safety data sheets of structurally similar compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical in use and adhere to their institution's safety guidelines.
This guide is intended to provide essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Summary
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]
Signal Word: Warning[1]
Quantitative Data Summary
The following table summarizes key data from structurally related compounds. This information should be used as a guideline only.
| Property | Data for Related Compounds | Source Compound |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | 2-(5-Fluoropyrimidin-2-YL)ethanamine[1] |
| Molecular Formula | C4H4FN3 | 5-Fluorocytosine (structurally similar) |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[2] | 4-Amino-2-chloro-5-fluoropyrimidine[2] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride.[2] | 4-Amino-2-chloro-5-fluoropyrimidine[2] |
Operational and Handling Protocol
Adherence to a strict, step-by-step operational protocol is mandatory to ensure safety.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][4] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[2][5] | Prevents skin contact and absorption. Change gloves immediately if contaminated. |
| Body Protection | A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs.[6] | Protects personal clothing from contamination. |
| Footwear | Closed-toe, closed-heel shoes made of a chemically resistant material. | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be necessary for large spills or if working outside a fume hood.[4] | Prevents inhalation of dust or aerosols. |
Handling and Storage
-
General Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or fumes.[6] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Store away from incompatible materials such as strong oxidizing agents and strong acids.[2] The storage area should be locked and accessible only to authorized personnel.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste Container: Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Hazardous Waste".[7]
-
Solid Waste: Carefully collect any solid waste, including unused product and contaminated consumables (e.g., weighing paper, pipette tips), in the designated hazardous waste container. Avoid generating dust.[8]
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled container for liquid hazardous waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Container Management
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[8]
Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
Never dispose of this compound down the drain or in the regular trash.[7]
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
| Emergency Situation | Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area and prevent entry of unnecessary personnel. Remove all ignition sources.[1] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] |
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
